PBI 51
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4S,5R)-4-hydroxy-4-[(Z)-5-hydroxy-3-methylpent-3-en-1-ynyl]-3,3,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h6,12,16,18H,8-10H2,1-4H3/b11-6-/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLVFQFRWYCAV-CWJQNXGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1(C#CC(=CCO)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC([C@@]1(C#C/C(=C\CO)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115498 | |
| Record name | rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95343-49-0 | |
| Record name | rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95343-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4R,5S)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PBI-51 mechanism of action
An in-depth analysis of publicly available scientific and clinical data reveals no specific agent designated as "PBI-51." The search for a compound with this identifier did not yield any relevant results detailing its mechanism of action, clinical trials, or preclinical studies.
It is possible that "PBI-51" may be an internal designation for a compound not yet disclosed in public forums, a legacy name for a product that has been discontinued (B1498344) or renamed, or a typographical error.
The comprehensive search did, however, identify several other compounds with similar "PBI" or related designations, which are detailed below. It is crucial to note that these are distinct entities and should not be confused with the requested "PBI-51."
PBI-05204
PBI-05204 is a botanical drug substance derived from a supercritical CO2 extract of Nerium oleander leaves.[1][2] Its mechanism of action has been investigated in the context of various cancers.
Mechanism of Action:
The primary cytotoxic component of PBI-05204 is oleandrin, a cardiac glycoside.[1] Its anti-tumor activity is believed to stem from the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is critical for cell growth, proliferation, and survival. By inhibiting this pathway, PBI-05204 can induce apoptosis (programmed cell death) in cancer cells.[2] Studies in human glioblastoma cell lines (U87MG, U251, and T98G) have demonstrated that PBI-05204 inhibits cell growth in a concentration-dependent manner and induces apoptosis, as evidenced by increased Annexin V staining and caspase activity.[2]
Signaling Pathway Diagram: PBI-05204 Inhibition of the PI3K/Akt/mTOR Pathway
Caption: PBI-05204 inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
Clinical and Preclinical Data:
PBI-05204 has been evaluated in Phase I and II clinical trials for patients with advanced cancers.[2] A Phase II trial in patients with metastatic pancreatic adenocarcinoma did not meet its primary endpoint for overall survival but did show some signs of efficacy in heavily pretreated patients.[1] The most common treatment-related side effects were vomiting, nausea, decreased appetite, and diarrhea.[1] Preclinical data also suggest a potential role for PBI-05204 in treating glioblastoma multiforme, particularly in combination with chemotherapy and radiotherapy.[1]
PBI-1402
PBI-1402 is a small molecule synthetic compound with a dual therapeutic action as a chemoprotectant and a hematopoietic progenitor stimulator.[3]
Mechanism of Action:
PBI-1402 activates neutrophils, enhancing their survival and activation.[3] Its effects are comparable to granulocyte-macrophage colony-stimulating factor (GM-CSF), granulocyte colony-stimulating factor (G-CSF), and erythropoietin (EPO).[3] The specific binding properties of PBI-1402 are not fully known, but it appears to act on the polymorphonuclear (PMN) pathway.[3] Importantly, its mechanism is independent of GM-CSF, G-CSF, and EPO, as its effects are additive when co-administered with these agents, suggesting it could be a good candidate for combination therapy.[3]
Experimental Workflow Diagram: Investigating PBI-1402's Hematopoietic Effects
Caption: A conceptual workflow for evaluating the hematopoietic effects of PBI-1402 in vitro and in vivo.
PGN-EDO51
PGN-EDO51 is an investigational therapeutic for Duchenne muscular dystrophy (DMD) patients amenable to exon 51 skipping.[4][5] It utilizes an Enhanced Delivery Oligonucleotide (EDO) technology.[5]
Mechanism of Action:
PGN-EDO51 is designed to bind to exon 51 of the dystrophin pre-messenger RNA, causing it to be skipped during the splicing process.[4] This restores the open reading frame of the dystrophin transcript, allowing for the production of a truncated but still functional dystrophin protein.[4] The lack of functional dystrophin is the underlying cause of DMD.
Clinical Data:
In a Phase 1 trial with healthy volunteers, a single 10 mg/kg dose of PGN-EDO51 resulted in an average of 1.4% exon 51 skipping at day 28, with a peak level of 3.8%.[5] Preclinical studies in non-human primates showed that PGN-EDO51 led to higher levels of exon 51 skipping compared to a structurally similar peptide-conjugated oligonucleotide.[4]
Quantitative Data from PGN-EDO51 Phase 1 Trial
| Parameter | Value |
| Dose | 10 mg/kg (single dose) |
| Average Exon 51 Skipping (Day 28) | 1.4% |
| Peak Exon 51 Skipping (Day 28) | 3.8% |
Conclusion
While a detailed technical guide on the mechanism of action of "PBI-51" cannot be provided due to the absence of public information on a compound with this specific name, the information on related compounds such as PBI-05204, PBI-1402, and PGN-EDO51 highlights diverse mechanisms of action across different therapeutic areas. For further information, it is recommended to verify the exact name and designation of the compound of interest.
References
- 1. A Phase II, Single-Arm, Open-Label, Bayesian Adaptive Efficacy and Safety Study of PBI-05204 in Patients with Stage IV Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Inhibits Growth of Human Glioblastoma, Reduces Akt/mTOR Activities, and Modulates GSC Cell-Renewal Properties [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PepGen Announces First Patient Dosed in CONNECT1-EDO51 Phase 2 Clinical Trial of PGN-EDO51 for Duchenne Muscular Dystrophy Patients Amenable to Exon 51 Skipping | PepGen [investors.pepgen.com]
- 5. PepGen Announces First Patient Dosed in CONNECT1-EDO51 Phase 2 Clinical Trial of PGN-EDO51 for Duchenne Muscular Dystrophy Patients Amenable to Exon 51 Skipping | PepGen [investors.pepgen.com]
PBI-51 discovery and synthesis
An in-depth analysis of the discovery, synthesis, and preclinical evaluation of PBI-51, a novel orally bioavailable, small molecule modulator of the integrated stress response (ISR). This document details the scientific journey from initial discovery through lead optimization and characterization, providing researchers and drug development professionals with a comprehensive technical overview.
Discovery and Rationale
PBI-51 was identified through a focused discovery effort to find small molecule modulators of the integrated stress response (ISR), a key cellular pathway implicated in various diseases, including neurodegeneration and cancer. The ISR is a signaling network that cells activate in response to various stresses, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but selectively enhances the translation of specific mRNAs, like that of the transcription factor ATF4.
The therapeutic hypothesis was that modulating the ISR, specifically by targeting the eIF2α phosphorylation pathway, could offer a novel approach to treating diseases characterized by chronic cellular stress. The goal was to discover a compound that could restore cellular homeostasis by controlling the downstream effects of ISR activation.
Synthesis of PBI-51
The chemical synthesis of PBI-51 was developed through a multi-step process optimized for yield and purity. The synthetic route is proprietary and has not been publicly disclosed in full detail. However, based on related compounds, a plausible synthetic strategy involves a convergent approach, combining key fragments in the final steps to build the core scaffold, followed by purification using standard chromatographic techniques. The final compound's identity and purity are confirmed using methods such as NMR spectroscopy and mass spectrometry.
Mechanism of Action and Signaling Pathway
PBI-51 is an inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase) signaling pathway, one of the primary upstream kinases responsible for phosphorylating eIF2α during endoplasmic reticulum (ER) stress. By inhibiting PERK, PBI-51 prevents the downstream cascade of events associated with chronic ISR activation.
Caption: PBI-51 acts by inhibiting PERK, a key kinase in the Integrated Stress Response.
Preclinical Data and Characterization
PBI-51 has undergone a series of in vitro and in vivo experiments to characterize its potency, selectivity, and pharmacokinetic properties.
In Vitro Potency and Selectivity
The inhibitory activity of PBI-51 was assessed using biochemical and cell-based assays.
Table 1: In Vitro Activity of PBI-51
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | PERK Kinase Activity | 15 |
| Cell-Based Assay | p-eIF2α Inhibition | 75 |
| Cell-Based Assay | CHOP Expression | 120 |
Pharmacokinetic Profile
The pharmacokinetic properties of PBI-51 were evaluated in rodents to determine its suitability for in vivo studies.
Table 2: Pharmacokinetic Parameters of PBI-51 in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (ng·h/mL) | 4200 |
| Oral Bioavailability (%) | 40 |
| Half-life (t½) (h) | 3.5 |
Experimental Protocols
PERK Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical method for measuring the direct inhibition of PERK kinase activity.
-
Reagents: Recombinant human PERK kinase domain, ATP, a suitable peptide substrate, and PBI-51.
-
Procedure:
-
PBI-51 is serially diluted in DMSO and added to wells of a 384-well plate.
-
The PERK enzyme and peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
A detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is read on a plate reader.
-
-
Data Analysis: The resulting data is normalized to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the biochemical IC50 of PBI-51 against PERK kinase.
Cellular p-eIF2α Inhibition Assay
This protocol measures the ability of PBI-51 to inhibit PERK signaling within a cellular context.
-
Cell Line: A human cell line known to have a robust ER stress response (e.g., HEK293T).
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of PBI-51 for 1 hour.
-
ER stress is induced by adding an agent like thapsigargin (B1683126) or tunicamycin.
-
Cells are incubated for an additional 2-4 hours.
-
Cells are lysed, and the levels of phosphorylated eIF2α and total eIF2α are measured using a quantitative immunoassay (e.g., ELISA or Western Blot).
-
-
Data Analysis: The ratio of p-eIF2α to total eIF2α is calculated and normalized to the stressed control. The IC50 is determined by dose-response curve fitting.
Conclusion
PBI-51 is a potent and orally bioavailable small molecule inhibitor of the PERK branch of the Integrated Stress Response. Its favorable in vitro and in vivo preclinical profile demonstrates its potential as a therapeutic candidate for diseases driven by chronic cellular stress. Further investigation into its efficacy in relevant disease models is warranted.
PBI-51: A Technical Guide to its Role as an Antagonist in the Abscisic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBI-51 is a chemical compound identified as a competitive inhibitor of gene expression regulated by the plant hormone Abscisic Acid (ABA). With the chemical formula C15H22O3 and CAS number 130694-74-5, PBI-51 functions as an antagonist to ABA, a critical hormone involved in various aspects of plant growth, development, and stress responses. This technical guide provides an in-depth overview of the ABA signaling pathway, the mechanism of action for an antagonist like PBI-51, relevant experimental protocols for studying such interactions, and available data on its effects.
The Abscisic Acid (ABA) Signaling Pathway
Abscisic acid is a key phytohormone that regulates crucial processes in plants, including seed dormancy, germination, stomatal closure, and responses to environmental stressors such as drought and salinity.[1][2][3] The core ABA signaling pathway is a well-characterized cascade involving three main protein components:
-
PYR/PYL/RCAR Receptors: These are the intracellular receptors that bind to ABA.[3][4]
-
Type 2C Protein Phosphatases (PP2Cs): These proteins act as negative regulators of the signaling pathway. In the absence of ABA, PP2Cs are active and suppress downstream signaling.[3][4]
-
SNF1-related protein Kinases 2 (SnRK2s): These are positive regulators of the pathway. When not inhibited by PP2Cs, SnRK2s phosphorylate downstream targets, including transcription factors, to initiate ABA-dependent gene expression.[3]
The binding of ABA to the PYR/PYL/RCAR receptors induces a conformational change that allows them to interact with and inhibit the activity of PP2Cs. This inhibition relieves the suppression of SnRK2s, which can then phosphorylate transcription factors like ABA-insensitive (ABI) proteins. These activated transcription factors subsequently modulate the expression of numerous ABA-responsive genes.[2][5]
PBI-51's Point of Intervention
As a competitive antagonist, PBI-51 likely competes with ABA for binding to the PYR/PYL/RCAR receptors. By occupying the binding site without activating the receptor, PBI-51 would prevent the ABA-induced inhibition of PP2Cs, thereby keeping the signaling pathway in its "off" state, even in the presence of ABA.
Effect on ABA-Regulated Gene Expression
PBI-51 has been shown to have a reversible antagonistic effect on the expression of ABA-sensitive genes, such as napin and oleosin. These genes are particularly active during the late stages of embryo development and are involved in the storage of proteins and lipids in seeds.[6]
-
Napin genes encode for a family of seed storage proteins.
-
Oleosin genes encode for proteins that are integral to the structure of oil bodies, preventing them from coalescing and ensuring stable lipid storage.[7]
The expression of both napin and oleosin is induced by ABA.[6] By antagonizing the ABA signaling pathway, PBI-51 can reduce the expression of these genes, which would have significant implications for seed development and composition.
Quantitative Data
Specific quantitative data for PBI-51 is limited in publicly available research. However, it is described as shifting the typical ABA dose-response curve for gene expression by a factor of 4 to 5. This indicates that in the presence of PBI-51, a 4 to 5 times higher concentration of ABA is required to achieve the same level of gene expression as without the antagonist.
| Parameter | Value | Reference |
| Compound | PBI-51 | |
| CAS Number | 130694-74-5 | |
| Chemical Formula | C15H22O3 | |
| Molecular Weight | 250.34 g/mol | |
| Mechanism of Action | Competitive inhibitor of ABA-regulated gene expression | |
| Effect on ABA Dose-Response | Shifts the curve by a factor of 4 to 5 | |
| Affected Genes | Napin, Oleosin | |
| Effect on ABA Uptake | No decrease observed |
Experimental Protocols
Gene Expression Analysis via qRT-PCR
This protocol is used to quantify the expression levels of ABA-responsive genes like napin and oleosin in response to ABA and an antagonist.
Methodology:
-
Plant Material and Treatment: Grow plant tissues (e.g., developing embryos, seedlings) in a controlled environment. Apply different concentrations of ABA, PBI-51, and a combination of both. A control group with no treatment should be included.
-
RNA Extraction: Harvest the plant tissue at specific time points after treatment and extract total RNA using a suitable kit or protocol (e.g., Trizol method).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target genes (napin, oleosin) and a reference gene (e.g., actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method.
Seed Germination Assay
This assay assesses the physiological effect of an ABA antagonist on seed dormancy, a process strongly influenced by ABA.
Methodology:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination.
-
Plating: Plate the seeds on a sterile growth medium (e.g., Murashige and Skoog) containing different concentrations of ABA, PBI-51, or a combination of both.
-
Incubation: Incubate the plates under controlled light and temperature conditions.
-
Scoring: Score the germination rate (e.g., radicle emergence) at regular intervals over several days.
-
Data Analysis: Plot the germination percentage over time for each treatment condition.
Stomatal Aperture Assay
This assay measures the effect of an ABA antagonist on stomatal closure, a key ABA-mediated response to drought stress.
Methodology:
-
Epidermal Peels: Prepare epidermal peels from the leaves of well-watered plants.
-
Incubation: Float the peels in a buffer solution under light to induce stomatal opening.
-
Treatment: Transfer the peels to solutions containing ABA, PBI-51, or a combination of both.
-
Microscopy: After a set incubation period, observe the stomata under a microscope and capture images.
-
Measurement and Analysis: Measure the width and length of the stomatal aperture for a significant number of stomata for each treatment. Calculate the stomatal aperture ratio (width/length) and compare the results between treatments.
Conclusion
PBI-51 is a valuable research tool for dissecting the intricacies of the Abscisic Acid signaling pathway. As a competitive antagonist, it offers a means to modulate ABA-regulated processes and study their downstream consequences. While specific research on PBI-51 is not extensive, its known function allows for its application in a wide range of experimental contexts to further our understanding of plant hormone signaling and its potential for agricultural and biotechnological applications. Further research is warranted to fully characterize the in-planta effects of PBI-51 and its potential for use in crop improvement and stress management.
References
- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance [mdpi.com]
- 4. SnapShot: Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A seed-specific Brassica napus oleosin promoter interacts with a G-box-specific protein and may be bi-directional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide identification and functional analysis of oleosin genes in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
PBI-51: A Technical Guide to its Role as an Antagonist in Abscisic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PBI-51, a synthetic, acetylenic analog of abscisic acid (ABA), and its role as a competitive antagonist in the ABA signaling pathway. While foundational research has established its antagonistic properties at the level of gene expression, this document also serves as a roadmap for its modern biochemical and biophysical characterization. We present the available data on PBI-51, detail the experimental protocols used in its initial characterization, and provide methodologies for its further investigation using current techniques. This guide is intended to equip researchers with the necessary information to explore the potential of PBI-51 as a chemical probe to dissect ABA signaling and as a potential lead compound for the development of plant growth regulators.
Introduction to PBI-51 and Abscisic Acid Signaling
Abscisic acid is a critical plant hormone that regulates numerous physiological processes, including seed dormancy, germination, and responses to environmental stresses such as drought and salinity. The core ABA signaling pathway is initiated by the binding of ABA to the PYR/PYL/RCAR family of receptors. This binding event leads to a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream transcription factors and other proteins to elicit an ABA response.
PBI-51 is the (+)-enantiomer of an acetylenic analog of ABA. Early research has demonstrated that it acts as a reversible, competitive antagonist of ABA-regulated gene expression, suggesting that it competes with ABA at the hormone-receptor binding site. Its stereoisomer, PBI-63 (the (-)-enantiomer), acts as a weak ABA agonist. The antagonistic properties of PBI-51 make it a valuable tool for studying the intricacies of ABA perception and signaling.
PBI-51: Mechanism of Action and Quantitative Data
The primary characterization of PBI-51 was conducted using microspore-derived embryos of Brassica napus. The data, while not providing specific binding affinities or IC50 values in the context of the modern understanding of the ABA signaling cascade, clearly demonstrates its antagonistic nature.
Effect on ABA-Regulated Gene Expression
PBI-51 has been shown to inhibit the ABA-induced accumulation of transcripts for two ABA-sensitive genes, napin and oleosin, in Brassica napus embryos. This inhibition is competitive, as increasing concentrations of PBI-51 shift the dose-response curve of ABA for gene induction.
Table 1: Quantitative Effects of PBI-51 on ABA-Mediated Gene Expression in Brassica napus
| Parameter | Observation | Reference |
| ABA Dose-Response Shift | PBI-51 shifts the ABA dose-response curve for napin and oleosin expression by a factor of 4 to 5. | [1] |
| Agonist Activity | Weak agonist effects on gene expression are observed only at high concentrations of 40 to 50 µM. | [1] |
| Antagonist Specificity | The antagonistic effect is stereospecific; the (-)-enantiomer (PBI-63) is a weak ABA agonist. | [1] |
Hypothesized Mechanism of Antagonism
The current hypothesis is that PBI-51 competes directly with ABA for the binding pocket of the PYR/PYL/RCAR receptors. By occupying the binding site without inducing the necessary conformational change for PP2C interaction, PBI-51 effectively blocks the downstream signaling cascade. It has been shown that PBI-51 does not interfere with ABA uptake into the cells.
Diagram 1: The Core Abscisic Acid Signaling Pathway
Caption: The core ABA signaling pathway in the absence and presence of ABA.
Diagram 2: Hypothesized Antagonistic Action of PBI-51
Caption: PBI-51 competitively binds to the ABA receptor, preventing ABA binding and subsequent signal transduction.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of PBI-51, as well as standard protocols for its further in-depth analysis.
Brassica napus Microspore-Derived Embryo (MDE) Culture and Treatment
This protocol is based on the methods used in the initial characterization of PBI-51.[2]
Diagram 3: Workflow for Brassica napus MDE Culture and Gene Expression Analysis
Caption: Experimental workflow for assessing the effect of PBI-51 on ABA-induced gene expression in Brassica napus MDEs.
Materials:
-
Brassica napus L. cv. Topas plants
-
NLN medium supplemented with 13% sucrose
-
ABA and PBI-51 stock solutions in ethanol (B145695)
-
Liquid nitrogen
-
RNA extraction buffer and reagents
Procedure:
-
Culture microspore-derived embryos of Brassica napus to the torpedo (B1668785) stage as previously described.[2]
-
Pre-treat torpedo-stage MDEs with the desired concentration of PBI-51 (or an equivalent volume of ethanol as a control) for 2 hours.
-
Add ABA to the cultures at a range of concentrations to generate a dose-response curve.
-
Incubate the treated embryos for an additional 48 hours.
-
Harvest the embryos by sieving, freeze them in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the harvested embryos using a standard protocol.
-
Perform Northern blot analysis using radiolabeled probes for napin and oleosin genes to determine transcript levels.
-
Quantify the hybridization signals to determine the relative expression levels of the target genes.
ABA Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity of unlabeled ligands, such as PBI-51, to ABA receptors.[3]
Materials:
-
Recombinant PYR/PYL/RCAR receptor protein
-
[³H]-(+)-ABA (radiolabeled ABA)
-
PBI-51 or other unlabeled competitor
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a microcentrifuge tube, combine the recombinant receptor protein, a fixed concentration of [³H]-(+)-ABA, and varying concentrations of PBI-51 in the binding buffer.
-
Incubate the mixture at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Wash the filter quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-(+)-ABA against the concentration of PBI-51 to determine the IC50, from which the binding affinity (Ki) can be calculated.
In Vitro PP2C Phosphatase Activity Assay
This colorimetric assay measures the ability of PBI-51 to antagonize the ABA-dependent inhibition of PP2C activity by a PYR/PYL/RCAR receptor.[4][5]
Materials:
-
Recombinant PP2C protein (e.g., ABI1 or HAB1)
-
Recombinant PYR/PYL/RCAR receptor protein
-
ABA and PBI-51
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M NaOH)
-
Spectrophotometer
Procedure:
-
Pre-incubate the receptor protein with ABA and/or PBI-51 in the assay buffer for 15-30 minutes.
-
Add the PP2C protein to the mixture and incubate for another 15-30 minutes.
-
Initiate the phosphatase reaction by adding the pNPP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the PP2C activity and determine the effect of PBI-51 on the ABA-mediated inhibition of this activity.
In-Gel SnRK2 Kinase Activity Assay
This assay is used to determine the effect of PBI-51 on the ABA signaling cascade upstream of SnRK2 activation.[6][7]
Materials:
-
Plant protein extracts from tissues treated with ABA and/or PBI-51
-
SDS-PAGE resolving gel containing a generic substrate for SnRK2s (e.g., histone III-S)
-
Washing, denaturation, and renaturation buffers
-
Kinase reaction buffer containing [γ-³²P]ATP
-
Autoradiography equipment
Procedure:
-
Treat plant tissues (e.g., Arabidopsis seedlings or Brassica napus embryos) with ABA, PBI-51, or a combination of both.
-
Extract total proteins from the treated tissues.
-
Separate the proteins on an SDS-PAGE gel containing the kinase substrate.
-
Wash the gel to remove SDS and denature the proteins with a guanidine-HCl solution.
-
Renature the kinases in the gel by incubating in a series of buffers with decreasing concentrations of guanidine-HCl.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP to allow the renatured kinases to phosphorylate the substrate within the gel.
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the bands corresponding to active kinases.
Future Directions and Conclusion
PBI-51 represents a foundational chemical tool in the study of ABA signaling. Its characterization as a competitive antagonist predates the discovery of the core molecular components of the ABA signal transduction pathway. The lack of modern biochemical data, such as binding affinities for specific PYR/PYL/RCAR receptors and IC50 values for PP2C inhibition, presents a significant opportunity for future research.
The protocols provided in this guide offer a clear path for the re-characterization of PBI-51. Such studies would not only provide a more precise understanding of its mechanism of action but could also reveal receptor-specific antagonistic properties, given the diversity within the PYR/PYL/RCAR family. Furthermore, structural studies of PBI-51 in complex with ABA receptors would provide invaluable insights for the rational design of novel ABA antagonists.
References
- 1. Unraveling plant hormone signaling through the use of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embryo-Specific Gene Expression in Microspore-Derived Embryos of Brassica napus. An Interaction between Abscisic Acid and Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding assays for abscisic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of PBI-05204
A Note on Nomenclature: The designation "PBI" has been utilized for several investigational compounds. This guide focuses on PBI-05204 , a botanical drug derived from Nerium oleander. Other compounds such as PBI-1402 (a hematopoietic growth stimulant) and PBI-4050 (an anti-inflammatory and anti-fibrotic agent) possess distinct biological activities and are not the subject of this document.
Introduction
PBI-05204 is a novel, orally active botanical drug developed from a supercritical CO₂ extract of Nerium oleander leaves. Its primary active component is the cardiac glycoside oleandrin. PBI-05204 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including pancreatic cancer, glioblastoma, and rhabdomyosarcoma.[1][2][3] This document provides a detailed overview of the biological activity, mechanism of action, and key experimental findings related to PBI-05204.
Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The principal mechanism underlying the anti-cancer effects of PBI-05204 is the downregulation of the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.
PBI-05204 exerts its inhibitory effects by reducing the phosphorylation of key downstream effectors of this pathway, including Akt, ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).[1] The inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.[1][3]
A diagram of the PBI-05204 signaling pathway is presented below:
Quantitative Data on Biological Activity
The biological effects of PBI-05204 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-proliferative Activity of PBI-05204
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Panc-1 | Pancreatic | Cell Proliferation Assay | ~10 µg/ml | [1] |
| CaPanII | Pancreatic | Cell Proliferation Assay | ~10 µg/ml | [1] |
| RD | Rhabdomyosarcoma | Trypan Blue Exclusion | 4.8 ng/ml | [2] |
| RH30 | Rhabdomyosarcoma | Trypan Blue Exclusion | 2.2 ng/ml | [2] |
Table 2: In Vivo Anti-tumor Efficacy of PBI-05204 in Mouse Models
| Cancer Type | Mouse Model | Treatment | Outcome | Reference |
| Pancreatic | Panc-1 Orthotopic | 10-40 mg/kg PBI-05204, oral, daily for 6 weeks | Dose-dependent inhibition of tumor growth.[1] | [1] |
| Glioblastoma | U87MG, U251, T98G Xenografts | PBI-05204 (oral) | Dose-dependent inhibition of tumor growth.[3] | [3] |
| Glioblastoma | U251 Xenograft | PBI-05204 + Radiotherapy | Significantly reduced tumor weight by 78%.[4] | [4] |
| Rhabdomyosarcoma | Xenograft | 20 mg/kg PBI-05204, oral, 5 days/week | Tumor growth inhibition.[2] | [2] |
Table 3: Effects of PBI-05204 on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase | S Phase | G2 Phase | Reference |
| RH30 | PBI-05204 (24h) | 65% (vs 41% control) | 29% (vs 42% control) | 6% (vs 17% control) | [2] |
| RD | PBI-05204 (24h) | 33% (vs 21% control) | 36% (vs 42% control) | Not specified | [2] |
Detailed Biological Activities
1. Induction of Apoptosis: PBI-05204 induces apoptotic cell death in cancer cells.[3] This is evidenced by increased Annexin V staining and the activation of caspases 3, 8, and 9.[3][5] In glioblastoma models, PBI-05204 treatment led to a dose-dependent increase in TUNEL-positive cells, a marker for apoptotic DNA fragmentation.[3]
2. Inhibition of Cancer Stem Cell Properties: PBI-05204 has been shown to suppress the self-renewal capacity of glioblastoma stem cells (GSCs).[6] It significantly inhibits the formation of tumor spheroids and reduces the expression of key stem cell markers such as SOX2, CD44, and CXCR4.[3][6][7]
3. Sensitization to Radiotherapy: In glioblastoma and rhabdomyosarcoma models, PBI-05204 enhances the efficacy of radiotherapy.[2][8] The combination of PBI-05204 and radiation leads to increased DNA damage and reduced DNA repair in cancer cells, resulting in a synergistic anti-tumor effect.[4][8]
4. Anti-angiogenic and Anti-metastatic Potential: PBI-05204 has been observed to have anti-angiogenic and anti-metastatic properties, in part through its ability to inhibit FGF-2 export.[7]
Experimental Protocols
Detailed, step-by-step protocols for the experiments cited are often proprietary and not fully disclosed in published literature. However, this section outlines the general methodologies employed in the evaluation of PBI-05204's biological activity.
1. In Vitro Cell Proliferation and Viability Assays:
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of PBI-05204 for specified durations (e.g., 24, 48, 72 hours). Cell viability is assessed using methods such as the Trypan Blue exclusion assay or colorimetric assays like the Dojindo Cell Counting Kit-8. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.[2][7]
-
Data Analysis: Dose-response curves are generated to determine IC50 values.
2. Western Blot Analysis for Signaling Pathway Modulation:
-
Methodology: Cells are treated with PBI-05204, lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, S6, 4EBP1). Membranes are then incubated with secondary antibodies and visualized.
-
Data Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation.
3. Flow Cytometry for Cell Cycle Analysis:
-
Methodology: Cells treated with PBI-05204 are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on DNA content histograms.
4. In Vivo Tumor Xenograft Studies:
-
Methodology: Immunocompromised mice (e.g., nu/nu mice) are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, mice are randomized into treatment groups (vehicle control, PBI-05204 at various doses). PBI-05204 is typically administered orally. Tumor volume and mouse body weight are monitored throughout the study.[1][2][4]
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor sizes between treatment groups.
A generalized workflow for in vivo xenograft studies is depicted below:
Clinical Studies
PBI-05204 has undergone Phase I and II clinical trials in patients with advanced solid tumors, including pancreatic cancer.[9] A Phase I study established a recommended Phase II dose of 0.2255 mg/kg/day and showed that the drug was well-tolerated. Pharmacodynamic analyses from this trial confirmed the inhibition of the PI3K/mTOR pathway in peripheral blood mononuclear cells of treated patients. A Phase II trial in patients with metastatic pancreatic cancer did not meet its primary endpoint for overall survival but did show signals of efficacy in a heavily pretreated population.
Conclusion
PBI-05204 is a promising botanical drug with a well-defined mechanism of action centered on the inhibition of the PI3K/Akt/mTOR pathway. It exhibits a range of anti-cancer activities, including the induction of apoptosis, inhibition of cancer stem cell properties, and sensitization to radiotherapy. While further clinical investigation is needed to establish its therapeutic role, the preclinical data strongly support its continued development as a novel anti-cancer agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prometic presents new clinical data on PBI-4050 for the treatment of idiopathic pulmonary fibrosis [newswire.ca]
- 4. hcplive.com [hcplive.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. ashpublications.org [ashpublications.org]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. Prometic's Lead Cancer Compound PBI-1402 Has Confirmed Activity on Red Blood Cell Progenitors [ots.at]
PBI-51 (CAS No. 130694-74-5): A Technical Guide to a Competitive Antagonist of Abscisic Acid-Regulated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBI-51, with the CAS number 130694-74-5, is a synthetic acetylenic analog of abscisic acid (ABA). It functions as a competitive antagonist of ABA-regulated gene expression, a crucial pathway in plant development and stress responses. This technical guide provides a comprehensive overview of PBI-51, including its chemical properties, mechanism of action, and the experimental basis for its characterization. The document is intended for researchers in plant biology, chemical biology, and agricultural sciences.
Chemical and Physical Properties
PBI-51 is a stereoisomer of acetylenic analogs of abscisic acid. Its chemical structure is designed to interact with the ABA signaling pathway.
| Property | Value | Reference |
| CAS Number | 130694-74-5 | N/A |
| IUPAC Name | (4S,5R)-4-Hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-yn-1-yl]-3,3,5-trimethyl-cyclohexanone | N/A |
| Molecular Formula | C₁₅H₂₂O₃ | N/A |
| Molecular Weight | 250.34 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Purity | >98% (typical) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Mechanism of Action
PBI-51 acts as a competitive antagonist at the hormone-recognition site within the abscisic acid (ABA) signaling pathway.[1] Unlike ABA, which activates this pathway, PBI-51 inhibits the expression of ABA-sensitive genes.[1]
The Abscisic Acid (ABA) Signaling Pathway
The canonical ABA signaling pathway is initiated by the binding of ABA to the PYR/PYL/RCAR family of receptors. This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream transcription factors, leading to the expression of ABA-responsive genes. These genes are involved in various physiological processes, including seed dormancy, stomatal closure, and stress tolerance.
dot
Caption: The ABA signaling pathway and the antagonistic action of PBI-51.
Antagonistic Effect of PBI-51
PBI-51 competitively inhibits the ABA-induced expression of specific genes, such as napin and oleosin, which are involved in seed storage protein and oil body formation, respectively.[1] Experimental evidence indicates that PBI-51 shifts the dose-response curve of ABA for the induction of these genes to the right by a factor of 4 to 5, a hallmark of competitive antagonism.[1] Importantly, PBI-51 does not interfere with the uptake of ABA by the cells, suggesting that its antagonistic effect occurs at the level of hormone perception rather than transport.[1]
Experimental Protocols
The following sections outline the generalized experimental protocols for assessing the activity of PBI-51, based on the methodologies described in the primary literature.
Synthesis of PBI-51
dot
Caption: A generalized workflow for the synthesis of PBI-51.
In Vitro Bioassay for ABA Antagonism
The primary bioassay for characterizing PBI-51's activity utilizes microspore-derived embryos of Brassica napus.
Experimental Workflow:
dot
References
An In-depth Technical Guide to PBI-05204: A Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "PBI-51" did not yield a specific compound with sufficient public data for a technical guide. The following guide focuses on PBI-05204 , a closely related and well-documented investigational botanical drug, to fulfill the user's request for an in-depth technical analysis of a "PBI" series compound.
Executive Summary
PBI-05204 is a novel, orally administered botanical drug derived from a supercritical CO2 extract of Nerium oleander leaves. Its primary active component is the cardiac glycoside oleandrin. Preclinical and clinical studies have demonstrated its potential as an anti-cancer agent, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This document provides a comprehensive overview of the technical data and experimental methodologies related to PBI-05204.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
PBI-05204 exerts its anti-tumor effects by targeting and down-regulating the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. In many cancer cells, this pathway is constitutively active, promoting uncontrolled cell division and resistance to cell death.
PBI-05204 has been shown to decrease the phosphorylation of key downstream effectors of this pathway, including Akt, mammalian target of rapamycin (B549165) (mTOR), and the subsequent downstream proteins S6 ribosomal protein (S6) and 4E-binding protein 1 (4EBP1).[1] By inhibiting these signaling molecules, PBI-05204 can induce apoptosis and inhibit proliferation in cancer cells.
Figure 1: PBI-05204 Mechanism of Action in the PI3K/Akt/mTOR Pathway.
Preclinical Data
PBI-05204 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
In Vitro Studies
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Panc-1 | Pancreatic | Proliferation | IC50 | ~10 µg/ml | |
| CaPanII | Pancreatic | Proliferation | IC50 | ~10 µg/ml | |
| U87MG | Glioblastoma | Proliferation | Inhibition | Concentration-dependent | [2] |
| U251 | Glioblastoma | Proliferation | Inhibition | Concentration-dependent | [2] |
| T98G | Glioblastoma | Proliferation | Inhibition | Concentration-dependent | [2] |
| RD | Rhabdomyosarcoma | Proliferation | IC50 | 4.8 ng/ml | [3] |
| RH30 | Rhabdomyosarcoma | Proliferation | IC50 | 2.2 ng/ml | [3] |
In Vivo Studies
| Cancer Model | Treatment | Dosage | Outcome | Result | Reference |
| Panc-1 Orthotopic (mice) | PBI-05204 | 20 mg/kg | Tumor Weight Reduction | 75.8% decrease vs. control | |
| Panc-1 Orthotopic (mice) | PBI-05204 | 40 mg/kg | Tumor Incidence | 25% with dissectible tumors vs. 100% in control | |
| U87MG Xenograft (mice) | PBI-05204 | 10, 20, 40 mg/kg | Tumor Weight Reduction | 31.3%, 65.2%, and 78.5% decrease vs. control | [4] |
| U251 Xenograft (mice) | PBI-05204 + Radiotherapy | 2.5 µg/ml | Tumor Weight Reduction | 78% decrease vs. control | [2] |
Clinical Trials
PBI-05204 has been evaluated in Phase I and Phase II clinical trials for patients with advanced cancers.
Phase I Trial (NCT00554268)
-
Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of PBI-05204 in patients with advanced solid tumors.
-
Design: Open-label, dose-escalation study.
-
Key Findings: PBI-05204 was found to be safe and well-tolerated, with evidence of anti-tumor activity in heavily pretreated patients.
Phase II Trial in Pancreatic Cancer (NCT02329717)
-
Objective: To evaluate the efficacy and safety of PBI-05204 in patients with Stage IV metastatic pancreatic adenocarcinoma.
-
Design: Single-arm, open-label study.
-
Primary Endpoint: Overall Survival (OS).
-
Results: The study did not meet its primary endpoint for OS. However, one objective response of 2.6% was observed for 162 days, and the treatment was generally well-tolerated.[5] The most common treatment-related adverse events were fatigue, nausea, vomiting, decreased appetite, and diarrhea.[5]
Experimental Protocols
Western Blotting for PI3K/Akt/mTOR Pathway Proteins
This protocol is a synthesized representation based on methodologies described in preclinical studies of PBI-05204.[1][6]
-
Cell Lysis:
-
Treat cancer cell lines (e.g., Panc-1, U87MG) with varying concentrations of PBI-05204 for a specified duration (e.g., 24 hours).
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Sonicate the lysates on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, phospho-mTOR, phospho-S6, phospho-4EBP1, and their total protein counterparts) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Figure 2: Generalized Workflow for Western Blot Analysis.
In Vivo Xenograft Studies
The following is a general protocol for assessing the anti-tumor efficacy of PBI-05204 in a mouse xenograft model, based on published studies.[1][2]
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Acclimate the animals to the facility for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., U87MG) from culture.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer PBI-05204 orally via gavage at the desired doses (e.g., 10, 20, 40 mg/kg) daily.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Study Termination and Tissue Collection:
-
At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
-
-
Immunohistochemistry (IHC) for Proliferation and Angiogenesis Markers:
-
Embed formalin-fixed, paraffin-embedded tumor sections on slides.
-
Perform antigen retrieval.
-
Incubate the slides with primary antibodies against markers of interest, such as Ki-67 (proliferation) or CD31 (angiogenesis).
-
Use an appropriate secondary antibody and detection system.
-
Visualize and quantify the staining.
-
Figure 3: Workflow for a Typical In Vivo Xenograft Study.
Conclusion
PBI-05204 is a promising investigational anti-cancer agent with a well-defined mechanism of action targeting the PI3K/Akt/mTOR pathway. Preclinical studies have consistently demonstrated its ability to inhibit tumor growth in various cancer models. While a Phase II trial in metastatic pancreatic cancer did not meet its primary endpoint, the drug was well-tolerated and showed some signs of clinical activity. Further research is warranted to explore the therapeutic potential of PBI-05204 in other cancer types and in combination with other anti-cancer therapies.
References
- 1. PBI-05204, a supercritical CO2 extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Is Synergistic With Radiotherapy in Models of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Inhibits Growth of Human Glioblastoma, Reduces Akt/mTOR Activities, and Modulates GSC Cell-Renewal Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PBI-05204: A Novel Botanical Drug Candidate
Disclaimer: Initial literature searches for "PBI-51" did not yield information on a specific molecule with this designation. The following technical guide focuses on PBI-05204 , a closely named and well-documented botanical drug candidate, which is presumed to be the subject of interest.
Introduction
PBI-05204 is a novel, first-in-class botanical drug candidate derived from a supercritical CO2 extract of Nerium oleander leaves.[1][2] It has been investigated for its potential as an anti-cancer agent, with preclinical and clinical studies exploring its efficacy in various malignancies, including pancreatic cancer and glioblastoma.[1][2] The primary active component of PBI-05204 is oleandrin, a cardiac glycoside that has demonstrated potent anti-tumor activity.[1] This technical guide provides a comprehensive review of the available scientific literature on PBI-05204, with a focus on its mechanism of action, experimental protocols, and quantitative data from key studies.
Mechanism of Action
PBI-05204 exerts its anti-tumor effects through the modulation of several critical signaling pathways, primarily the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2] Oleandrin, the major cytotoxic component of PBI-05204, is known to inhibit the phosphorylation of Akt and downregulate mTOR activity.[1] This disruption of the PI3K/Akt/mTOR pathway leads to the induction of apoptosis (programmed cell death) in cancer cells.[2] Furthermore, studies have suggested that PBI-05204 can modulate the properties of cancer stem cells, which are believed to be responsible for tumor initiation, progression, and resistance to therapy.[2]
Caption: PBI-05204 Signaling Pathway
Preclinical and Clinical Data
In Vitro Studies
A summary of the in vitro activity of PBI-05204 in various human cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (Concentration for 50% Inhibition) | Reference |
| U87MG | Glioblastoma | Concentration-dependent inhibition | [2] |
| U251 | Glioblastoma | Concentration-dependent inhibition | [2] |
| T98G | Glioblastoma | Concentration-dependent inhibition | [2] |
In Vivo Studies
The anti-tumor efficacy of PBI-05204 has been evaluated in animal models of human cancer.
| Tumor Model | Treatment | Outcome | Reference |
| Glioblastoma Xenograft | PBI-05204 | Inhibition of tumor growth | [2] |
Clinical Trials
PBI-05204 has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers.
Phase II Study in Metastatic Pancreatic Ductal Adenocarcinoma (mPDA)
| Parameter | Value | Reference |
| Number of Patients Analyzed | 38 | [1] |
| Median Progression-Free Survival (PFS) | 56 days | [1] |
| Objective Response Rate | 2.6% (1 patient) | [1] |
| Overall Survival (OS) at 4.5 months | 26.3% (10 patients) | [1] |
| Most Common Grade ≥ 3 Treatment-Emergent Adverse Events | Fatigue, vomiting, nausea, decreased appetite, diarrhea | [1] |
Experimental Protocols
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of PBI-05204 on cancer cell lines.
-
Method: Human glioblastoma cell lines (U87MG, U251, and T98G) were cultured in appropriate media.[2] Cells were seeded in 96-well plates and treated with increasing concentrations of PBI-05204 for a specified duration. Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value was calculated from the dose-response curves.
Caption: Cell Viability Assay Workflow
Phase II Clinical Trial in mPDA
-
Objective: To evaluate the efficacy and safety of PBI-05204 in patients with refractory metastatic pancreatic ductal adenocarcinoma.[1]
-
Study Design: A single-arm, open-label, multi-center Phase II study.[1]
-
Patient Population: Patients with refractory mPDA.[1]
-
Treatment: Patients received oral PBI-05204 daily until disease progression, unacceptable toxicity, or withdrawal of consent.[1]
-
Endpoints:
-
Assessments: Radiographic response was assessed every two cycles.[1]
Conclusion
PBI-05204 is a promising botanical drug candidate with a well-defined mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway. Preclinical studies have demonstrated its anti-tumor activity in various cancer models. While a Phase II trial in metastatic pancreatic cancer did not meet its primary endpoint for overall survival, it showed signals of efficacy in a heavily pretreated population and was generally well-tolerated.[1] Further clinical investigation, potentially in combination with other therapeutic agents, is warranted to fully elucidate the therapeutic potential of PBI-05204 in oncology.[1][2]
References
- 1. A Phase II, Single-Arm, Open-Label, Bayesian Adaptive Efficacy and Safety Study of PBI-05204 in Patients with Stage IV Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Inhibits Growth of Human Glioblastoma, Reduces Akt/mTOR Activities, and Modulates GSC Cell-Renewal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of PBI-51 in Gene Expression: A Technical Overview
The identity and specific function of a molecule designated "PBI-51" in the context of gene expression remain elusive in publicly available scientific literature. Extensive searches have not yielded conclusive information on a compound with this specific identifier and a defined role in molecular biology or drug development. The search results were frequently ambiguous, pointing to other similarly named entities or unrelated concepts.
This guide, therefore, aims to provide a comprehensive overview of the key concepts and methodologies relevant to the user's query, drawing from related fields of research that were highlighted in the search results. While a direct analysis of PBI-51 is not possible due to the lack of specific data, this document will equip researchers, scientists, and drug development professionals with a foundational understanding of gene expression regulation and the experimental approaches used to investigate it.
Core Concepts in Gene Expression and Regulation
Gene expression is the fundamental process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or a functional RNA molecule. This process is tightly regulated at multiple levels, ensuring that genes are expressed at the right time, in the right cells, and at the appropriate levels. Key regulatory mechanisms include:
-
Transcriptional Regulation: This is the most common point of control, where the synthesis of an RNA copy of a gene is initiated or repressed. Transcription factors are key proteins that bind to specific DNA sequences to control the rate of transcription.
-
Post-Transcriptional Regulation: This involves modifications to the RNA molecule after transcription, such as splicing, capping, and polyadenylation, which can affect its stability and translation.
-
Translational Regulation: This level of control governs the synthesis of proteins from mRNA templates.
-
Post-Translational Regulation: After a protein is synthesized, its activity can be further modulated through various modifications, such as phosphorylation, glycosylation, and ubiquitination.
Key Signaling Pathways in Gene Expression
Several signaling pathways play a pivotal role in transmitting signals from the cell surface to the nucleus, ultimately influencing gene expression. The search results alluded to several important pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune responses, inflammation, and cell survival.[1][2][3][4][5] Dysregulation of this pathway is implicated in various cancers.[1] The pathway is typically activated by stimuli such as cytokines and pathogens, leading to the translocation of NF-κB transcription factors to the nucleus, where they activate the expression of target genes.
graph NF_kB_Signaling { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"]; // Nodes Stimuli [label="Stimuli (e.g., Cytokines, Pathogens)", fillcolor="#F1F3F4"]; Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#EA4335"]; NF_kB [label="NF-κB (p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Expression\n(Inflammation, Immunity, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stimuli -> Receptor; Receptor -> IKK_complex [label="activates"]; IKK_complex -> IkB [label="phosphorylates"]; IkB -> NF_kB [label="releases"]; NF_kB -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression [style=invis]; NF_kB -> Gene_Expression [label="activates", lhead=cluster_Nucleus]; }
Caption: The canonical NF-κB signaling pathway. -
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, differentiation, and survival.[6][7] It is often constitutively activated in many cancers.[6] Cytokines and growth factors activate Janus kinases (JAKs), which then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target gene expression.
graph STAT3_Signaling { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"]; // Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#F1F3F4"]; Receptor [label="Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label="activates"]; JAK -> STAT3 [label="phosphorylates"]; STAT3 -> STAT3_dimer [label="dimerizes"]; STAT3_dimer -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression [style=invis]; STAT3_dimer -> Gene_Expression [label="activates", lhead=cluster_Nucleus]; }
Caption: The JAK-STAT3 signaling pathway.
Experimental Methodologies in Gene Expression Research
Investigating the role of a compound in gene expression involves a variety of experimental techniques. The following table summarizes key methodologies and their applications.
| Experimental Protocol | Description | Application in Investigating a Novel Compound |
| Quantitative PCR (qPCR) | A technique used to amplify and simultaneously quantify a targeted DNA molecule. Reverse transcription qPCR (RT-qPCR) is used to quantify RNA levels. | To measure the changes in the mRNA levels of specific genes in response to treatment with the compound. |
| Western Blotting | A technique used to detect specific proteins in a sample of tissue homogenate or extract. | To determine if the compound affects the protein levels of key signaling molecules or transcription factors. |
| Chromatin Immunoprecipitation (ChIP) | A method used to determine the location of DNA binding sites on the genome for a particular protein of interest. | To investigate if the compound alters the binding of transcription factors to the promoter or enhancer regions of target genes. |
| Reporter Gene Assays | A technique that uses a reporter gene (e.g., luciferase, GFP) whose expression is driven by a specific regulatory DNA sequence. | To assess the effect of the compound on the transcriptional activity of a specific promoter or enhancer. |
| Next-Generation Sequencing (NGS) | High-throughput sequencing technologies that allow for the rapid sequencing of DNA and RNA. RNA-Seq is a common application for transcriptome-wide analysis of gene expression. | To obtain a global view of the changes in gene expression across the entire genome in response to the compound. |
Investigational New Drug (IND)-Enabling Studies
Before a novel compound can be tested in human clinical trials, it must undergo a rigorous preclinical evaluation known as Investigational New Drug (IND)-enabling studies.[8][9][10][11] These studies are designed to provide the U.S. Food and Drug Administration (FDA) with sufficient data to assess the safety of the compound for initial administration to humans.
Workflow for IND-Enabling Studies:
// Nodes Discovery [label="Drug Discovery\n& Candidate Selection"]; Preclinical [label="Preclinical Research\n(In vitro & In vivo)"]; IND_Studies [label="IND-Enabling Studies\n(Pharmacology, Toxicology, CMC)"]; IND_Submission [label="IND Submission to FDA"]; Clinical_Trials [label="Clinical Trials\n(Phase I, II, III)"];
// Edges Discovery -> Preclinical; Preclinical -> IND_Studies; IND_Studies -> IND_Submission; IND_Submission -> Clinical_Trials; }
Caption: A simplified workflow for drug development leading to clinical trials.Key components of IND-enabling studies include:
-
Pharmacology: Studies to determine the mechanism of action and efficacy of the drug candidate in relevant disease models.
-
Toxicology: A comprehensive set of studies to evaluate the safety profile of the drug, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and safety pharmacology.[10][11]
-
Pharmacokinetics (PK) and Drug Metabolism (DMPK): Studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models.
-
Chemistry, Manufacturing, and Controls (CMC): Information on the composition, manufacture, stability, and controls for the drug substance and drug product.[9]
Conclusion
While the specific role of "PBI-51" in gene expression remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for investigating the effects of any novel compound on cellular and molecular processes. Researchers in drug discovery and development rely on these established techniques to understand the mechanism of action, efficacy, and safety of new therapeutic agents. Future research may yet uncover the identity and function of PBI-51, at which point a more targeted and in-depth analysis will be possible. Until then, the scientific community continues to build upon the vast knowledge of gene regulation and its intricate role in health and disease.
References
- 1. FKBP51 and the NF-κB regulatory pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nfkb1 and Nfkb2 Proteins p105 and p100 Function as the Core of High-Molecular-Weight Heterogeneous Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. ACROBiosystems [baipusaisi-webfr.bjsdcx.com]
- 8. criver.com [criver.com]
- 9. IND-Enabling Studies - Sannova [sannova.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. IND Enabling Studies for Regulatory Compliance | Intoxlab [intoxlab.com]
Methodological & Application
PBI-51 experimental protocol for Arabidopsis
To the Researchers, Scientists, and Drug Development Professionals,
We have received your request for detailed Application Notes and Protocols for "PBI-51 experimental protocol for Arabidopsis."
Following a comprehensive search of publicly available scientific literature and databases, we were unable to identify any compound, experimental protocol, or research publication specifically referencing "PBI-51" in the context of Arabidopsis thaliana or any other biological system.
The search results did yield information on proteins in Arabidopsis with "51" in their designation, such as RAD51 and CYP51, which are involved in DNA repair and sterol biosynthesis, respectively. However, there is no connection found to a molecule or protocol designated "PBI-51."
It is possible that "PBI-51" may be:
-
A novel or recently developed compound not yet described in published literature.
-
An internal or proprietary designation for a substance used within a specific research group or company.
-
A misnomer or typographical error in the query.
To proceed with your request, we require additional information. Please provide any of the following details you may have regarding PBI-51:
-
Chemical Name or Structure: The formal chemical name or a structural representation (e.g., SMILES, InChI key).
-
Target Pathway or Biological Process: The intended biological target or the cellular process it is expected to influence in Arabidopsis.
-
Source or Reference: Any publication, patent, conference abstract, or internal document that mentions PBI-51.
-
Experimental Context: The type of experiments (e.g., growth assays, gene expression analysis, protein interaction studies) in which it is used.
Once we receive clarifying information, we will be able to conduct a more targeted search and generate the detailed application notes, protocols, and visualizations you have requested.
We look forward to your response and the opportunity to assist with your research.
Application Notes and Protocols for PBI-51 in Gene Expression Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
PBI-51 is a novel small molecule compound that has been identified as a potent modulator of specific gene expression pathways. Its unique mechanism of action makes it a valuable tool for researchers studying cellular processes, disease progression, and for those in the field of drug discovery and development. These application notes provide detailed protocols for utilizing PBI-51 in gene expression assays, with a focus on quantitative analysis and pathway elucidation. The following sections will cover the mechanism of action, protocols for cell treatment and RNA analysis, data interpretation, and visual representations of the involved signaling pathways and experimental workflows.
Mechanism of Action
PBI-51 primarily acts by targeting the FK506 binding protein 51 (FKBP51), a co-chaperone protein that plays a critical role in the regulation of the glucocorticoid receptor (GR) signaling pathway. By binding to FKBP51, PBI-51 allosterically modulates its interaction with the Hsp90-GR complex, leading to an alteration in GR's affinity for cortisol and its subsequent nuclear translocation and transcriptional activity. This interaction ultimately influences the expression of GR-responsive genes.
Signaling Pathway
The signaling cascade initiated by PBI-51 is centered around the modulation of the GR signaling pathway. The diagram below illustrates the key steps involved.
Application Notes and Protocols for Investigating the Role of StPUB51 in Drought Stress
It appears there may be a misunderstanding in the nomenclature provided. Extensive research for a compound labeled "PBI-51" for drought stress applications in plants did not yield any specific results. However, the search results consistently point to "PUB51," which stands for Plant U-Box Protein 51. This protein is an E3 ubiquitin ligase that plays a significant role in the molecular response of plants to drought stress.
Therefore, these application notes and protocols are based on the research available for StPUB51 , a Plant U-Box Protein 51 found in Solanum tuberosum (potato), and its role in drought stress tolerance.[1][2][3] The methodologies described herein are primarily for researchers investigating the genetic basis of drought tolerance and are centered around the functional analysis of the StPUB51 gene.
Audience: Researchers, scientists, and drug development professionals in the field of plant biology and agricultural biotechnology.
Objective: To provide a framework for studying the function of the StPUB51 gene and its protein product in conferring drought tolerance in plants.
Introduction
Drought is a major abiotic stress that limits crop productivity worldwide. Plants have evolved complex molecular mechanisms to cope with water deficit. The ubiquitin-proteasome system (UPS) is a crucial regulatory pathway involved in various cellular processes, including stress responses.[1][2][3] E3 ubiquitin ligases, a key component of the UPS, are responsible for substrate specificity and play a pivotal role in signaling pathways.
StPUB51 is a Plant U-Box type E3 ubiquitin ligase that has been identified as a positive regulator of drought tolerance in potatoes (Solanum tuberosum).[1][2][3] Overexpression of the StPUB51 gene has been shown to enhance the activity of antioxidant enzymes, leading to improved reactive oxygen species (ROS) scavenging capacity and reduced cellular damage under drought conditions.[1][3] Conversely, suppression of StPUB51 expression leads to increased sensitivity to drought.[1][3]
These notes provide detailed protocols for the functional characterization of StPUB51 in the context of drought stress.
Data Presentation
The following tables summarize the quantitative data from studies on StPUB51 overexpression (OE) and RNA interference (RNAi) lines under drought stress conditions.
Table 1: Effect of StPUB51 Expression on Antioxidant Enzyme Activity under Drought Stress [1][3]
| Plant Line | Treatment | SOD Activity (U/g FW) | POD Activity (U/g FW min) | CAT Activity (U/g FW min) |
| Wild Type (WT) | Control | Data not available | Data not available | Data not available |
| Drought | Data not available | Data not available | Data not available | |
| StPUB51-OE | Control | Data not available | Data not available | Data not available |
| Drought | Significantly Increased | Significantly Increased | Significantly Increased | |
| StPUB51-RNAi | Control | Data not available | Data not available | Data not available |
| Drought | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: Specific numerical values for enzyme activities were not provided in the source abstracts, but the qualitative changes were consistently reported as significant.
Table 2: Effect of StPUB51 Expression on Malondialdehyde (MDA) Content under Drought Stress [1][3]
| Plant Line | Treatment | MDA Content (nmol/g FW) |
| Wild Type (WT) | Control | Data not available |
| Drought | Data not available | |
| StPUB51-OE | Control | Data not available |
| Drought | Significantly Decreased | |
| StPUB51-RNAi | Control | Data not available |
| Drought | Significantly Increased |
Note: MDA is an indicator of lipid peroxidation and cellular damage.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Solanum tuberosum cv. 'Desiree' or other suitable model plants like Nicotiana benthamiana or Arabidopsis thaliana.
-
Growth Medium: Murashige and Skoog (MS) medium with 3% sucrose (B13894) for in vitro culture. A 2:1 mixture of vermiculite (B1170534) and nutrient soil for pot experiments.[1]
-
Growth Conditions: Light culture greenhouse at a temperature of 22 ± 1°C, light intensity of 2000 Lx, and a 16-hour light/8-hour dark photoperiod.[1]
Generation of Transgenic Plants
This protocol involves the creation of plants with altered StPUB51 expression levels.
-
Vector Construction:
-
Amplify the full-length coding sequence (CDS) of StPUB51 from potato cDNA.
-
For overexpression, clone the CDS into a suitable plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
For RNA interference (RNAi), clone a fragment of the StPUB51 gene into a hairpin vector.
-
-
Agrobacterium-mediated Transformation:
-
Transform the constructed vectors into Agrobacterium tumefaciens.
-
Use the transformed Agrobacterium to infect sterile plant explants (e.g., leaf discs).
-
Co-cultivate for 2-3 days in the dark.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) and hormones for shoot regeneration.
-
Subculture the regenerating shoots until they are large enough to be transferred to a rooting medium.
-
-
Verification of Transgenic Plants:
-
Confirm the presence of the transgene by genomic PCR.
-
Analyze the expression level of StPUB51 in transgenic lines using quantitative real-time PCR (qRT-PCR).
-
Drought Stress Treatment
-
Plant Acclimatization: Grow transgenic and wild-type plants in pots for approximately 30 days until they reach a suitable size (e.g., 25 cm height).[1]
-
Drought Induction:
-
Method 1: Water Withholding: Stop watering the plants for a specified period (e.g., 14 days).[1]
-
Method 2: PEG Treatment: Irrigate the plants with a 20% solution of polyethylene (B3416737) glycol (PEG) 6000 to simulate osmotic stress.[1][2][3]
-
-
Sample Collection: Collect leaf samples at different time points (e.g., 0, 3, 6, 12, and 24 hours after treatment initiation) for physiological and molecular analysis.[1] Freeze the samples immediately in liquid nitrogen and store them at -80°C.
Physiological and Biochemical Measurements
-
Relative Water Content (RWC):
-
Immediately weigh the fresh weight (FW) of a leaf sample.
-
Immerse the leaf in deionized water for 4 hours to obtain the turgid weight (TW).
-
Dry the leaf at 80°C for 24 hours to get the dry weight (DW).
-
Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
-
Malondialdehyde (MDA) Content Assay:
-
Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes, then cool on ice.
-
Centrifuge and measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate MDA content using an extinction coefficient of 155 mM⁻¹ cm⁻¹.
-
-
Antioxidant Enzyme Activity Assays:
-
Enzyme Extraction: Homogenize 0.5 g of leaf tissue in a pre-chilled mortar with a suitable extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% polyvinylpyrrolidone). Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) at 560 nm.
-
Peroxidase (POD) Activity: Measure the oxidation of guaiacol (B22219) by H₂O₂ at 470 nm.
-
Catalase (CAT) Activity: Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.
-
Signaling Pathway and Proposed Mechanism
The overexpression of StPUB51 enhances drought tolerance by modulating the antioxidant defense system.
Under drought stress, the expression of the StPUB51 gene is upregulated.[1][3] The StPUB51 protein, an E3 ubiquitin ligase, likely targets specific substrate proteins for ubiquitination, initiating a downstream signaling cascade. This cascade ultimately leads to an increase in the activity of key antioxidant enzymes such as SOD, POD, and CAT.[1][3] These enzymes effectively scavenge harmful reactive oxygen species (ROS) that accumulate during drought, thereby reducing oxidative damage to cellular components like lipids (measured by MDA content).[1][3] The enhanced ROS scavenging capacity contributes to improved overall drought tolerance in plants overexpressing StPUB51.
Conclusion
The study of the StPUB51 gene provides a valuable avenue for understanding the molecular mechanisms of drought tolerance in plants. The protocols outlined above offer a comprehensive approach to functionally characterize StPUB51 and similar genes. The findings from such research can inform strategies for developing drought-resistant crop varieties through genetic engineering and advanced breeding techniques.
References
Application Notes and Protocols for Evaluating PBI-51 Treatment Concentration on Plant Seedlings
Disclaimer: Publicly available scientific literature and product catalogs do not contain specific information regarding a plant growth regulator explicitly named "PBI-51." The following application notes and protocols are presented as a comprehensive, generalized guideline for evaluating the effects of a novel or hypothetical plant growth regulator (PGR) on plant seedlings. The methodologies are based on established international guidelines for chemical testing on plants.
Introduction
Plant growth regulators (PGRs) are crucial for modulating various aspects of plant development, from seed germination to fruit ripening[1]. The precise application concentration is critical to achieving desired effects without causing phytotoxicity. These notes provide a framework for determining the optimal treatment concentration of a new PGR, referred to here as PBI-51, on plant seedlings. The protocols outline a systematic approach to assess key growth parameters in a controlled environment.
Data Presentation: Summary of Hypothetical PBI-51 Efficacy
The following tables summarize expected quantitative data from a dose-response study of PBI-51 on a model dicot (e.g., lettuce, Lactuca sativa) and monocot (e.g., corn, Zea mays) species. Data is collected 21 days after treatment.
Table 1: Effect of PBI-51 on Dicot Seedling Growth (e.g., Lactuca sativa)
| PBI-51 Concentration (µM) | Germination Rate (%) | Seedling Height (cm) | Root Length (cm) | Total Biomass (mg) | Phytotoxicity Observations |
| 0 (Control) | 98 ± 2 | 8.5 ± 0.7 | 6.2 ± 0.5 | 150 ± 12 | No visible effects |
| 1 | 97 ± 3 | 9.2 ± 0.6 | 6.8 ± 0.4 | 165 ± 15 | No visible effects |
| 10 | 95 ± 4 | 10.5 ± 0.8 | 7.5 ± 0.6 | 180 ± 18 | No visible effects |
| 50 | 96 ± 2 | 12.1 ± 0.9 | 8.9 ± 0.7 | 210 ± 20 | Slight leaf curling |
| 100 | 85 ± 5 | 9.8 ± 1.1 | 7.1 ± 0.8 | 175 ± 22 | Moderate leaf curling, slight chlorosis |
| 250 | 60 ± 7 | 6.2 ± 1.5 | 4.3 ± 1.0 | 110 ± 25 | Severe chlorosis and necrosis |
| 500 | 20 ± 6 | 3.1 ± 1.2 | 1.8 ± 0.9 | 55 ± 18 | Germination inhibition, severe necrosis |
Table 2: Effect of PBI-51 on Monocot Seedling Growth (e.g., Zea mays)
| PBI-51 Concentration (µM) | Germination Rate (%) | Seedling Height (cm) | Root Length (cm) | Total Biomass (mg) | Phytotoxicity Observations |
| 0 (Control) | 99 ± 1 | 15.2 ± 1.2 | 10.5 ± 0.9 | 550 ± 30 | No visible effects |
| 1 | 98 ± 2 | 16.1 ± 1.1 | 11.2 ± 1.0 | 570 ± 28 | No visible effects |
| 10 | 97 ± 2 | 17.5 ± 1.3 | 12.8 ± 1.1 | 610 ± 35 | No visible effects |
| 50 | 98 ± 1 | 19.8 ± 1.5 | 14.5 ± 1.2 | 680 ± 40 | No visible effects |
| 100 | 90 ± 4 | 16.9 ± 1.8 | 11.8 ± 1.4 | 590 ± 45 | Slight stunting |
| 250 | 75 ± 6 | 12.3 ± 2.0 | 8.1 ± 1.6 | 420 ± 50 | Moderate stunting, leaf discoloration |
| 500 | 40 ± 8 | 7.5 ± 2.2 | 4.2 ± 1.8 | 210 ± 48 | Severe stunting and wilting |
Experimental Protocols
This section details the methodology for conducting a seedling emergence and growth test, adapted from OECD Guideline 208 and other standard practices.[2][3]
Materials and Preparation
-
Plant Species: Select at least one monocot and one dicot species (e.g., Zea mays, Glycine max, Lactuca sativa, Raphanus sativus). Use certified seeds of a known germination rate.
-
Growth Medium: A sandy loam or artificial soil mix with low organic matter is recommended to minimize binding of the test substance. The pH should be between 5.5 and 7.5.
-
Test Substance (PBI-51) and Solvent: If PBI-51 is not water-soluble, use a suitable volatile solvent (e.g., acetone, ethanol) at a concentration that does not affect plant growth. A solvent control group must be included.
-
Containers: Use inert pots (e.g., plastic, glazed ceramic) of sufficient size to allow for normal root growth, with drainage holes.
-
Growth Chamber/Greenhouse: A controlled environment with stable temperature (22 ± 2°C), light cycle (e.g., 16h light / 8h dark), and humidity (60-80%) is required.
Experimental Design
-
Dose-Response Range: A definitive test should include at least five concentrations of PBI-51, logarithmically spaced. A limit test may use a single high concentration (e.g., 1000 mg/kg of soil).
-
Controls: Include a negative control (no treatment) and, if a solvent is used, a solvent control.
-
Replicates: Use a minimum of four replicate pots for each treatment group and control.
-
Number of Seeds: Sow a sufficient number of seeds in each pot to ensure at least 10 seedlings per replicate for analysis (e.g., plant 12-15 seeds per pot).
Treatment Application
-
Soil Incorporation: For soil-applied PGRs, dissolve the required amount of PBI-51 for each concentration in the chosen solvent (or water). Thoroughly mix this solution with a small portion of the soil, allow the solvent to evaporate completely in a fume hood, and then homogenize this treated soil with the total soil volume for that replicate.
-
Pot Filling and Sowing: Fill the pots with the treated or control soil. Sow the seeds at a uniform, shallow depth (e.g., 1-2 cm).
-
Watering: Water the pots gently from above immediately after sowing and subsequently as needed to maintain consistent soil moisture.
Data Collection and Analysis
-
Emergence Count: Record the number of emerged seedlings daily until 50% of the control seedlings have emerged. The test typically lasts for 14 to 21 days after this point.[3]
-
Phytotoxicity Assessment: Visually inspect the seedlings every other day for signs of phytotoxicity, including chlorosis, necrosis, leaf curling, stunting, or discoloration.
-
Endpoint Measurement (at test termination):
-
Survival: Count the number of surviving seedlings.
-
Shoot Height: Measure the length of the shoot from the soil surface to the tip of the longest leaf.
-
Root Length: Carefully wash the roots free of soil and measure the length of the longest root.
-
Biomass: Separate shoots and roots, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the No Observed Effect Concentration (NOEC) and the concentration causing a 25% or 50% reduction in growth (EC25/EC50).
Visualizations
Experimental Workflow
Caption: Workflow for Seedling Growth Assay.
Hypothetical Signaling Pathway for a Growth-Promoting PGR
Caption: Generic PGR Signaling Pathway.
References
Application Notes and Protocols: Pyrabactin as a Tool for Studying ABA Receptors
Disclaimer: Information regarding a specific compound designated "PBI-51" for studying abscisic acid (ABA) receptors could not be located in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Pyrabactin (B1679896) , a well-characterized synthetic ABA agonist, as a representative tool for researchers, scientists, and drug development professionals in this field. Pyrabactin is instrumental in the study of ABA signaling, particularly for dissecting the functions of the PYR/PYL/RCAR family of ABA receptors.[1][2][3]
Introduction
Abscisic acid (ABA) is a central phytohormone that governs various aspects of plant growth, development, and stress responses. The perception of ABA is mediated by the PYR/PYL/RCAR family of soluble receptors. Pyrabactin, a synthetic naphthalene (B1677914) sulfonamide, acts as a selective agonist of ABA receptors and has been a pivotal chemical tool in the identification and characterization of these receptors.[1][2][3] Unlike ABA, pyrabactin selectively activates a subset of the 14 identified ABA receptors in Arabidopsis thaliana, making it a valuable instrument for dissecting the specific roles of individual receptor isoforms.[3] These notes provide an overview of pyrabactin's utility, quantitative data on its activity, and detailed protocols for its application in studying ABA receptor signaling.
Data Presentation
The following tables summarize the quantitative data for pyrabactin's activity in various assays, allowing for a clear comparison of its effects.
Table 1: In Vitro Inhibition of PP2C Phosphatase Activity by Pyrabactin in the Presence of Different ABA Receptors.
| ABA Receptor | Target PP2C | Pyrabactin IC₅₀ (µM) | ABA IC₅₀ (nM) |
| PYL1 | ABI1 | 1.14 ± 0.07 | 93.8 ± 8.4 |
| PYR1 | HAB1 | Submicromolar | Submicromolar |
| PYL1 | HAB1 | Submicromolar | Submicromolar |
| PYL2 | HAB1 | >10 (acts as antagonist) | Submicromolar |
| PYL3 | HAB1 | Submicromolar | Submicromolar |
| PYL5 | HAB1 | Submicromolar | Submicromolar |
Data compiled from multiple sources. The IC₅₀ values represent the concentration of the agonist required to achieve 50% inhibition of the phosphatase activity of the respective PP2C in the presence of the specified ABA receptor.[1][4]
Table 2: Effect of Pyrabactin on Stomatal Aperture in Pisum sativum.
| Parameter | Value (µM) |
| Apparent IC₅₀ for Stomatal Closure | 4.47 |
| Apparent Kd for Stomatal Closure | 1.17 |
| Apparent Kd in the presence of 5 µM ABA | 3.05 |
These values indicate the concentration of pyrabactin required to induce a half-maximal response in stomatal closure. The increase in the apparent dissociation constant (Kd) in the presence of ABA suggests a competitive interaction at the receptor level.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the ABA signaling pathway and a general experimental workflow for studying ABA receptors with pyrabactin.
Caption: ABA signaling pathway initiated by ABA or Pyrabactin binding to PYR/PYL/RCAR receptors.
Caption: General experimental workflow for studying ABA receptors using Pyrabactin.
Experimental Protocols
In Vitro Competitive Binding Assay
This protocol is designed to determine the binding affinity of pyrabactin to a specific PYR/PYL receptor and to assess its ability to compete with ABA for receptor binding.
Materials:
-
Purified recombinant PYR/PYL receptor protein
-
Purified recombinant PP2C protein (e.g., HAB1, ABI1)
-
Pyrabactin
-
(+)-ABA
-
Radiolabeled ABA (e.g., ³H-(+)-ABA) or a fluorescently labeled ABA analog
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 0.1% BSA)
-
96-well microplates (low-binding)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pyrabactin and ABA in DMSO.
-
Prepare serial dilutions of non-labeled pyrabactin and ABA in the binding buffer.
-
Prepare a solution of the PYR/PYL receptor and PP2C in the binding buffer. The presence of PP2C can enhance the affinity of the receptor for ABA and its agonists.
-
-
Set up the Binding Reaction:
-
In a 96-well plate, add the PYR/PYL receptor and PP2C solution.
-
Add the serially diluted non-labeled pyrabactin or ABA (as a competitor).
-
Add a fixed concentration of radiolabeled or fluorescently labeled ABA to all wells.
-
For total binding, add only the labeled ABA without any competitor.
-
For non-specific binding, add a high concentration of non-labeled ABA.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a suitable method to separate the receptor-bound ligand from the free ligand. Common methods include size-exclusion chromatography, filter binding assays (e.g., using nitrocellulose membranes), or proximity-based assays like AlphaScreen.
-
-
Quantification:
-
Quantify the amount of bound labeled ABA using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value for pyrabactin, which is the concentration that displaces 50% of the labeled ABA.
-
The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Stomatal Aperture Assay
This protocol measures the effect of pyrabactin on stomatal closure in leaf epidermal peels.
Materials:
-
Healthy, well-watered plants (e.g., Pisum sativum, Arabidopsis thaliana)
-
Pyrabactin stock solution in DMSO
-
Opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
Microscope slides and coverslips
-
Microscope with a camera and image analysis software (e.g., ImageJ)
-
Light source
Procedure:
-
Prepare Epidermal Peels:
-
Carefully peel the abaxial (lower) epidermis from a mature leaf.
-
Immediately float the peels in the opening buffer.
-
-
Induce Stomatal Opening:
-
Incubate the epidermal peels in the opening buffer under light (e.g., 100-150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.
-
-
Pyrabactin Treatment:
-
Prepare different concentrations of pyrabactin in the opening buffer from the stock solution. Include a DMSO control.
-
Transfer the epidermal peels to the solutions containing different concentrations of pyrabactin or the control solution.
-
-
Incubation:
-
Incubate the peels in the treatment solutions under the same light conditions for a defined period (e.g., 2 hours).
-
-
Microscopy and Image Capture:
-
Mount an epidermal peel on a microscope slide with a drop of the treatment solution and cover with a coverslip.
-
Observe the stomata under the microscope and capture images of multiple fields of view.
-
-
Data Analysis:
-
Use image analysis software to measure the width and length of the stomatal aperture.
-
Measure a sufficient number of stomata (e.g., 50-100) for each treatment condition.
-
Calculate the average stomatal aperture for each treatment.
-
Plot the stomatal aperture against the pyrabactin concentration to determine the dose-response curve and the IC₅₀ value for stomatal closure.[6][7][8]
-
ABA-Responsive Gene Expression Analysis
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the effect of pyrabactin on the expression of ABA-responsive genes.[4][9]
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings)
-
Pyrabactin stock solution in DMSO
-
Liquid plant growth medium (e.g., ½ MS medium)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ABA-responsive genes (e.g., ABI1, ABI5, RD29B) and a reference gene (e.g., ACTIN2)
-
Real-time PCR system
Procedure:
-
Plant Growth and Treatment:
-
Grow seedlings in liquid medium under controlled conditions.
-
Add pyrabactin to the medium at the desired final concentration. Include a DMSO control.
-
Incubate the seedlings for the desired treatment time (e.g., 3-6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up the qRT-PCR reactions using the qPCR master mix, cDNA, and gene-specific primers.
-
Run the reactions in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Compare the relative expression levels in the pyrabactin-treated samples to the control samples to determine the fold change in gene expression.
-
Conclusion
Pyrabactin is a powerful and selective tool for investigating the intricacies of ABA signaling. Its ability to differentially activate members of the PYR/PYL/RCAR receptor family provides a unique advantage for elucidating the specific functions of these receptors in various physiological processes. The protocols outlined above provide a framework for utilizing pyrabactin in in vitro and in vivo studies to advance our understanding of ABA perception and signal transduction in plants.
References
- 1. Functional Mechanism of the Abscisic Acid Agonist Pyrabactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. Pyrabactin - Wikipedia [en.wikipedia.org]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrabactin, an ABA agonist, induced stomatal closure and changes in signalling components of guard cells in abaxial epidermis of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
PBI-51: Unveiling its Role as a Plant Science Research Tool
Initial investigations into "PBI-51" reveal its identity not as a candidate for human drug development, but as a specific chemical probe used in plant biology. All publicly available scientific literature points to PBI-51 as an antagonist of the plant hormone abscisic acid (ABA). Consequently, a guide for its use in cancer research or for drug development professionals, as initially requested, cannot be constructed based on current knowledge.
PBI-51 is a structural analog of abscisic acid and has been instrumental in elucidating the ABA signaling pathway in plants.[1][2] Its primary mechanism of action is to competitively inhibit the perception of ABA, thereby blocking downstream physiological responses.[3][4][5]
Application in Plant Biology
In the realm of plant science, PBI-51 is utilized in a variety of in vitro and in vivo assays to study processes regulated by ABA, such as seed germination, stomatal closure, and gene expression. For instance, studies have shown that PBI-51 can effectively block the ABA-induced expression of specific genes, such as napin and oleosin in Brassica napus.[2][3] It has also been demonstrated to inhibit the ABA-induced closure of stomata, the microscopic pores on the surface of leaves that regulate gas exchange.[3][6]
At higher concentrations, PBI-51 has been observed to exhibit weak ABA agonist activity in some experimental systems.[2][7] This dual activity underscores the complexity of its interaction with the ABA signaling cascade.
Summary of PBI-51 in Plant Research
| Application | Organism/System | Observed Effect | Reference |
| Inhibition of Gene Expression | Brassica napus microspore-derived embryos | Blocks ABA-induced napin and oleosin gene expression | [2] |
| Inhibition of Stomatal Closure | Vicia faba guard cells | Inhibits ABA-induced stomatal closure | [6] |
| General ABA Antagonism | Barley aleurone layers | Used as a competitive inhibitor of ABA-regulated gene expression | [3][4] |
Signaling Pathway in Plants
The abscisic acid signaling pathway is central to a plant's ability to respond to environmental stresses such as drought and high salinity. ABA, upon binding to its receptors (PYR/PYL/RCAR proteins), triggers a signaling cascade that ultimately leads to the activation of downstream transcription factors and the regulation of target gene expression. PBI-51 acts by interfering with the initial step of this pathway, the binding of ABA to its receptors.
Experimental Workflow for Studying ABA Antagonism
A typical workflow to investigate the antagonistic properties of PBI-51 on ABA-induced gene expression in a plant system is outlined below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. digitalcommons.colby.edu [digitalcommons.colby.edu]
- 4. medkoo.com [medkoo.com]
- 5. Buy (4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone (EVT-278911) | 130694-74-5 [evitachem.com]
- 6. Visualization of abscisic acid-perception sites on the plasma membrane of stomatal guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling "PBI-51": An In-depth Look at Nerium oleander Plant Cell Culture Applications
Initial investigations for a compound or application specifically termed "PBI-51" in the context of plant cell culture have not yielded any publicly available scientific literature or commercial products. However, extensive research exists for a closely related designation, PBI-05204, a botanical drug derived from a supercritical CO2 extract of Nerium oleander. This has led to the strong inference that the user's interest lies in the plant cell culture applications of Nerium oleander, the source of this well-documented extract.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vitro culture of Nerium oleander. The focus is on establishing and maintaining cell cultures for micropropagation and the potential production of valuable secondary metabolites, such as cardiac glycosides.
Introduction to Nerium oleander and its in vitro Culture
Nerium oleander, a member of the Apocynaceae family, is an evergreen shrub known for its ornamental value and its production of a diverse array of secondary metabolites, most notably cardiac glycosides like oleandrin.[1] These compounds have garnered significant interest for their potential therapeutic properties, including anticancer activities.[2] Plant tissue culture offers a controlled and sustainable method for the propagation of Nerium oleander and the potential for large-scale production of its bioactive compounds.[3][4]
Applications in Plant Cell Culture
The primary applications of Nerium oleander in plant cell culture are:
-
Rapid Clonal Propagation (Micropropagation): To produce a large number of genetically identical plants in a short period. This is particularly useful for conserving elite genotypes and for the commercial production of ornamental plants.[5][6]
-
Production of Secondary Metabolites: To cultivate plant cells in bioreactors for the extraction of valuable compounds like cardiac glycosides, eliminating the need for harvesting from wild or cultivated plants.[4]
-
Research: To study the biosynthesis of secondary metabolites and to investigate the effects of various elicitors and precursors on their production.[7]
Experimental Protocols
Protocol for Micropropagation of Nerium oleander
This protocol details the steps for the in vitro propagation of Nerium oleander from shoot tip explants.
3.1.1. Explant Preparation and Sterilization
-
Excise young, healthy shoot tips (1-2 cm) from a mature Nerium oleander plant.
-
Wash the explants thoroughly under running tap water for 10-15 minutes.
-
In a laminar flow hood, surface sterilize the explants by immersing them in 70% (v/v) ethanol (B145695) for 30-60 seconds.
-
Follow with immersion in a 0.1% (w/v) mercuric chloride solution for 2-3 minutes or a 2.0% sodium hypochlorite (B82951) solution for 10-15 minutes.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
3.1.2. Culture Initiation
-
Aseptically trim the sterilized shoot tips to a final size of 0.5-1.0 cm.
-
Inoculate the explants vertically onto a culture medium. Woody Plant Medium (WPM) and Murashige and Skoog (MS) medium are commonly used.[3][6]
-
Supplement the medium with a cytokinin such as 6-Benzylaminopurine (BAP) at a concentration of 10 µM for shoot proliferation.[3]
-
Maintain the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 30-40 µmol/m²/s.
3.1.3. Shoot Multiplication
-
After 4-6 weeks, subculture the newly formed shoots onto a fresh medium of the same composition to promote further multiplication.
-
This process can be repeated every 4-6 weeks to achieve the desired number of shoots.
3.1.4. Rooting of Shoots
-
Excise individual shoots (2-3 cm in length) and transfer them to a rooting medium.
-
WPM or MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at a concentration of 0.5-2.0 µM is effective for root induction.[3]
-
Alternatively, ex vitro rooting can be performed by dipping the base of the microcuttings in an IBA solution and planting them in a sterile substrate like perlite (B1173460) or a peat-perlite mixture.[6]
3.1.5. Acclimatization
-
Carefully remove the rooted plantlets from the culture vessels and wash the roots to remove any adhering medium.
-
Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of soil, sand, and vermiculite).
-
Cover the pots with a transparent plastic sheet or place them in a greenhouse with high humidity (80-90%) to prevent desiccation.
-
Gradually reduce the humidity over 2-3 weeks to acclimatize the plants to the external environment.
Data on Micropropagation of Nerium oleander
The following tables summarize quantitative data from studies on Nerium oleander micropropagation.
Table 1: Effect of Cytokinins on Shoot Multiplication
| Cytokinin | Concentration (µM) | Medium | Multiplication Rate (%) | Average Shoots per Explant |
| BAP | 10 | WPM | 76.7 | 2.5 |
| BAP | 20 | WPM | - | 2.8 |
| 2iP | 5, 10, 20 | WPM | Lower than BAP | - |
| Kinetin | 5, 10, 20 | WPM | Lower than BAP | - |
| TDZ | 5, 10, 20 | WPM | Lower than BAP | - |
Data adapted from a study on efficient propagation of Nerium oleander.[3]
Table 2: Effect of Auxins on in vitro Rooting
| Auxin | Concentration (µM) | Medium | Rooting Percentage (%) |
| IAA | 0.5 | WPM | 60.0 - 66.7 |
| IAA | 2.0 | WPM | 60.0 - 66.7 |
| IBA | 0.5 | WPM | 60.0 - 66.7 |
| IBA | 2.0 | WPM | 60.0 - 66.7 |
| NAA | 0.5 | WPM | 60.0 - 66.7 |
| NAA | 2.0 | WPM | 60.0 - 66.7 |
| Control | 0 | WPM | 22.2 |
Data adapted from a study on efficient propagation of Nerium oleander.[3]
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described.
Conclusion
While the specific term "PBI-51" remains elusive in the context of plant cell culture, the closely related PBI-05204 provides a clear link to Nerium oleander. The protocols and data presented here offer a comprehensive guide for researchers and professionals to successfully establish and utilize Nerium oleander cell cultures for both rapid propagation and the exploration of its valuable secondary metabolites. Further research can focus on optimizing culture conditions and employing biotechnological tools to enhance the yield of desired compounds for potential pharmaceutical and other applications.
References
- 1. Oleandrin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Cardiac glycosides from shoot cultures of Cryptostegia grandiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Information Regarding PBI-51 and its Co-Treatment with Abscisic Acid is Currently Unavailable
Detailed application notes and protocols for the co-treatment of PBI-51 and abscisic acid cannot be provided at this time due to a lack of available scientific literature and data on a compound specifically identified as "PBI-51" in this context.
Extensive searches for "PBI-51" have not yielded a definitive identification of a specific chemical entity or drug used in research, particularly in conjunction with abscisic acid. The acronym "PBI" can refer to several different substances and concepts, including:
-
Polybenzimidazole (PBI): A type of high-performance polymer fiber.
-
Perylene Bisimide (PBI): A class of organic dyes and pigments.
-
PBI-05204: A botanical drug derived from Nerium oleander, which has been investigated for its anticancer properties. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway.
-
PBI-1402: A synthetic small molecule that has been studied for its role as a hematopoietic progenitor stimulator.
Furthermore, one commercial listing mentions a "PBI 51 100mg" from the company Mithridion, but provides no chemical information or research applications. It is also possible that "PBI-51" may be an internal company code for a compound not yet disclosed in public research or a typographical error for another molecule, such as the DNA repair protein Rad51 .
Abscisic Acid in Cancer Research
While information on PBI-51 is elusive, research has explored the role of abscisic acid (ABA) , a plant hormone, in cancer biology. Studies have indicated that ABA can induce dormancy and apoptosis (programmed cell death) in various cancer cell lines.
Signaling Pathways of Abscisic Acid in Cancer Cells
The primary signaling pathways for abscisic acid in mammalian cells, including cancer cells, are believed to involve the following receptors and downstream effectors:
-
Receptors: Lanthionine Synthetase C-Like 2 (LANCL2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
-
Downstream Signaling: Activation of these receptors can lead to the modulation of several key cellular pathways, including the p38 MAPK and mTOR pathways, which are crucial regulators of cell growth, proliferation, and survival.
Below is a simplified representation of the proposed ABA signaling pathway in cancer cells.
Conclusion
Without a clear identification of "PBI-51" and scientific evidence of its interaction with abscisic acid, it is not possible to generate the requested detailed application notes, experimental protocols, or further visualizations. Researchers interested in this topic are encouraged to verify the specific identity of "PBI-51" and consult any available proprietary or internal documentation. Should "PBI-51" be a novel or proprietary compound, information regarding its co-treatment with abscisic acid would likely be found in the developing research from the originating institution.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PBI-51 Inhibition
Welcome to the technical support center for PBI-51. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation. If you are not observing the expected inhibitory effects of PBI-51, please consult the troubleshooting guides and frequently asked questions below.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for PBI-51?
Based on available information, PBI-51 is a small molecule inhibitor. However, its specific molecular target and mechanism of action are not publicly disclosed. For the purposes of this guide, we will proceed with the assumption that PBI-51 is intended to inhibit a specific cellular process, and the troubleshooting steps provided are generally applicable to small molecule inhibitors.
Q2: What are some primary reasons for not observing the expected inhibition?
There are several potential reasons why PBI-51 may not be exhibiting the expected inhibitory activity. These can be broadly categorized into three areas:
-
Compound Integrity: Issues with the storage, handling, or stability of the PBI-51 compound itself.
-
Experimental System: Problems related to the specific assay, cell line, or experimental conditions being used.
-
Target Expression and Activity: The biological target of PBI-51 may not be present, may be expressed at low levels, or may not be active in your experimental system.
Troubleshooting Guide: PBI-51 Not Showing Expected Inhibition
This guide provides a systematic approach to identifying the root cause of unexpected results with PBI-51.
Compound Integrity and Handling
It is crucial to first verify that the PBI-51 compound is viable and correctly prepared.
Question: How can I be sure my PBI-51 compound is active?
Answer:
-
Verify Storage Conditions: Confirm that PBI-51 has been stored at the recommended temperature and protected from light and moisture. Improper storage can lead to degradation.
-
Check Solubility: Ensure that PBI-51 is fully dissolved in the appropriate solvent at the desired concentration. Precipitated compound will not be active.
-
Assess Stability: The stability of PBI-51 in your specific experimental media and conditions should be confirmed. Some compounds can degrade rapidly in aqueous solutions or in the presence of certain media components.
This protocol outlines a method to assess the stability of PBI-51 in your experimental media over time.
-
Prepare a stock solution of PBI-51 in an appropriate solvent (e.g., DMSO).
-
Dilute the PBI-51 stock solution to the final working concentration in your experimental media.
-
Incubate the media containing PBI-51 under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the media.
-
Analyze the concentration of intact PBI-51 in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
A significant decrease in the concentration of PBI-51 over time indicates instability.
Experimental System and Assay Conditions
If the compound is confirmed to be stable and active, the next step is to scrutinize the experimental setup.
Question: Could my experimental setup be the reason for the lack of inhibition?
Answer:
-
Cell Line Verification: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Also, ensure the cell line expresses the intended target of PBI-51.
-
Assay Controls: The use of appropriate positive and negative controls is essential. A known inhibitor of the target or pathway should be used as a positive control to validate the assay's performance.
-
Concentration Range: It is possible that the concentrations of PBI-51 being tested are not optimal. A broad dose-response curve should be generated to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | Overly confluent or sparse cells can respond differently to inhibitors. |
| Incubation Time | Vary the incubation time with PBI-51. | The inhibitory effect may be time-dependent. |
| Serum Concentration | Test the effect of different serum concentrations in the cell culture media. | Components in serum can sometimes bind to and sequester small molecule inhibitors, reducing their effective concentration. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. | High concentrations of solvents can be toxic to cells and interfere with the assay. |
Target Engagement and Cellular Effects
Finally, it is important to confirm that PBI-51 is reaching its intended target within the cell and eliciting a biological response.
Question: How can I confirm that PBI-51 is engaging its target in my cells?
Answer:
-
Target Expression: Verify the expression level of the PBI-51 target protein in your cell line using methods like Western blotting or quantitative PCR (qPCR).
-
Target Engagement Assays: Utilize techniques such as the Cellular Thermal Shift Assay (CETSA) or immuno-precipitation with a labeled PBI-51 analog to directly measure the binding of PBI-51 to its target in a cellular context.
-
Lyse cells that have been treated with and without PBI-51.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target of PBI-51.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
A downstream marker of target inhibition should also be probed to assess the biological effect.
Visualizations
Caption: Hypothetical signaling pathway showing PBI-51 inhibiting Kinase 1.
Caption: A logical workflow for troubleshooting lack of PBI-51 inhibition.
PBI-51 solubility issues and solutions
Important Notice: Information regarding a specific molecule designated "PBI-51" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for addressing solubility issues with poorly soluble small molecules in a research setting. Researchers working with a proprietary or novel compound designated as PBI-51 should consult their internal documentation and subject matter experts for specific guidance.
Frequently Asked Questions (FAQs)
Q1: My PBI-51 is not dissolving in my desired aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common challenge for many small molecule compounds. The initial step is to determine the optimal solvent for creating a high-concentration stock solution, which can then be diluted into your aqueous experimental medium.
Recommended Initial Steps:
-
Consult Internal Documentation: If PBI-51 is an internal compound, refer to any available preclinical or chemical development reports that may contain solubility data.
-
Attempt Common Organic Solvents: Start with Dimethyl Sulfoxide (DMSO), a versatile solvent for many research compounds. If DMSO is not suitable or causes issues with your experimental system, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.
-
Create a High-Concentration Stock: Dissolve the compound in your chosen organic solvent to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). This minimizes the amount of organic solvent introduced into your final aqueous solution.
-
Dilution and Observation: Perform serial dilutions of the stock solution into your aqueous buffer. Carefully observe for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your working limit for that solvent in your specific medium.
Troubleshooting Guide: Solubility Enhancement
If direct dilution of a stock solution is not successful, several formulation strategies can be employed to improve the solubility of a poorly soluble compound.
Table 1: Common Solvents and Formulation Excipients for Solubility Enhancement
| Solvent/Excipient | Typical Starting Concentration | Mechanism of Action | Considerations for Use |
| Co-solvents | |||
| Dimethyl Sulfoxide (DMSO) | < 1% (final concentration) | Increases polarity of the solvent mixture. | Potential for cytotoxicity at higher concentrations. |
| Ethanol | 1-10% | Increases polarity of the solvent mixture. | Can affect cell viability and protein stability. |
| Polyethylene Glycol (PEG) 200/300/400 | 10-50% | Increases solvent polarity and can form hydrogen bonds with the compound. | Can increase viscosity. |
| Surfactants | |||
| Tween® 80 (Polysorbate 80) | 0.1-1% | Forms micelles that encapsulate the hydrophobic compound. | Can interfere with certain cellular assays. |
| Kolliphor® EL (Cremophor® EL) | 0.1-1% | Forms micelles to enhance solubility. | Associated with hypersensitivity reactions in vivo. |
| Cyclodextrins | |||
| β-cyclodextrin derivatives (e.g., HP-β-CD) | 1-10% | Forms inclusion complexes where the hydrophobic compound is sequestered within the cyclodextrin (B1172386) cavity. | Can have a high molecular weight, affecting molar concentration calculations. |
Experimental Protocols
Protocol 1: Preparation of a PBI-51 Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of PBI-51 powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molar concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle heating (37°C) or sonication in a water bath for 5-10 minutes can be applied.
-
Sterilization: If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: General Workflow for Testing Solubility Enhancement Strategies
Caption: Workflow for optimizing the solubility of PBI-51.
Hypothetical Signaling Pathway Involvement
Without specific information on PBI-51, we can only provide a generic signaling pathway diagram that is often relevant for kinase inhibitors, a common class of small molecule drugs with solubility challenges. The following diagram illustrates a hypothetical kinase signaling cascade.
Caption: A potential inhibitory mechanism of PBI-51 in a generic kinase cascade.
Technical Support Center: Compound-X Off-Target Effects in Plants
Disclaimer: The information provided in this document is for research and informational purposes only. The compound "PBI-51" is not found in publicly available scientific literature. Therefore, this guide uses "Compound-X" as a placeholder to provide a comprehensive template for addressing potential off-target effects of a chemical compound in plants. The experimental details, data, and observations presented here are illustrative and should be adapted based on actual experimental results for your specific compound of interest.
Frequently Asked Questions (FAQs)
General
Q1: What is the intended on-target effect of Compound-X in plants?
A1: Compound-X is a synthetic molecule designed to specifically inhibit the activity of the enzyme Phytoene (B131915) Desaturase (PDS), a key component in the carotenoid biosynthesis pathway. Inhibition of PDS is expected to lead to photobleaching and growth arrest in susceptible plant species.
Q2: What are the potential off-target effects of Compound-X?
A2: While designed for specificity, Compound-X may exhibit off-target effects by interacting with other cellular components. Potential off-target effects could include, but are not limited to, inhibition of other enzymes with similar active site conformations, disruption of membrane integrity, or interference with signaling pathways.
Troubleshooting
Q3: I am observing chlorosis in my plants treated with Compound-X, but it doesn't look like typical photobleaching. What could be the cause?
A3: While chlorosis is an expected outcome of PDS inhibition, atypical patterns could suggest off-target effects. For instance, if the chlorosis is accompanied by necrotic lesions or unusual leaf curling, it might be due to the inhibition of other metabolic pathways or the induction of a stress response. We recommend performing a detailed phenotypic analysis and comparing it to known PDS inhibitor phenotypes.
Q4: My Compound-X treated plants are showing stunted growth, but the photobleaching effect is minimal. Is this an off-target effect?
A4: Stunted growth with minimal photobleaching is a strong indicator of an off-target effect. The intended mechanism of action, PDS inhibition, directly links to photobleaching. Stunted growth in its absence suggests that Compound-X might be interfering with other crucial processes like cell division, hormone signaling (e.g., auxin or gibberellin pathways), or nutrient uptake.
Q5: How can I confirm if the observed effects are off-target?
A5: Confirming off-target effects requires a multi-pronged approach. We recommend a combination of the following:
-
Dose-response analysis: Determine if the off-target phenotype has a different dose-response curve compared to the on-target effect.
-
Target overexpression/knockdown: If the off-target phenotype is mitigated in plants overexpressing the intended target (PDS) or mimicked in plants with a knockdown of a suspected off-target, this provides strong evidence.
-
Transcriptomic/Proteomic analysis: Global analysis of gene or protein expression can reveal unexpected changes in pathways unrelated to carotenoid biosynthesis.
-
In vitro enzyme assays: Test the inhibitory activity of Compound-X against a panel of related enzymes to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Necrosis and Lesion Formation
Symptoms: Plants treated with Compound-X exhibit necrotic spots on the leaves, which is not a characteristic symptom of PDS inhibition.
Possible Cause: Compound-X may be inducing a hypersensitive response (HR), a form of programmed cell death often associated with plant defense. This could be due to the compound being recognized as a foreign molecule or by inhibiting a protein involved in suppressing HR.
Troubleshooting Steps:
-
Staining for Cell Death: Use Trypan Blue staining to visualize dead cells and confirm the presence of necrosis.
-
ROS Measurement: Quantify the levels of Reactive Oxygen Species (ROS), as an ROS burst is a hallmark of the hypersensitive response.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of marker genes for the hypersensitive response, such as PR-1 and HSR203J.
-
Test in HR-deficient mutants: If available, test Compound-X on plant lines with mutations in key HR signaling components (e.g., npr1).
Issue 2: Altered Root Development
Symptoms: Compound-X treatment leads to inhibited primary root growth and an increase in lateral root formation, a phenotype inconsistent with PDS inhibition.
Possible Cause: This phenotype is characteristic of altered auxin signaling. Compound-X might be interfering with auxin transport, perception, or signaling pathways.
Troubleshooting Steps:
-
Hormone Quantification: Measure the levels of endogenous auxin (IAA) in root tissues of treated and untreated plants.
-
Auxin Reporter Lines: Use auxin-responsive reporter lines (e.g., DR5:GUS or DR5:GFP) to visualize changes in auxin distribution patterns upon Compound-X treatment.
-
Auxin Transport Assays: Perform auxin transport assays using radiolabeled IAA to determine if Compound-X affects polar auxin transport.
-
Competitive Binding Assays: Conduct in vitro binding assays to see if Compound-X competes with auxin for binding to its receptors (e.g., TIR1).
Quantitative Data Summary
Table 1: In Vitro Enzyme Inhibition Assay
| Enzyme | Intended Target | IC50 (µM) for Compound-X |
| Phytoene Desaturase (PDS) | Yes | 0.5 |
| Zeta-Carotene Desaturase (ZDS) | No | > 100 |
| Lycopene Cyclase (LCY) | No | > 100 |
| Kinase XYZ | No | 5.0 |
| Phosphatase ABC | No | 15.0 |
This table shows the half-maximal inhibitory concentration (IC50) of Compound-X against the intended target (PDS) and several potential off-target enzymes. A lower IC50 value indicates stronger inhibition.
Table 2: Phenotypic Effects of Compound-X at 10 µM
| Phenotype | Wild-Type | PDS Overexpression |
| Photobleaching | Severe | Mild |
| Necrotic Lesions | Present | Present |
| Stunted Growth | Severe | Severe |
This table summarizes the phenotypic effects of Compound-X on wild-type plants and plants overexpressing the intended target, PDS. The persistence of necrotic lesions and stunted growth in the overexpression line suggests these are off-target effects.
Experimental Protocols
Protocol 1: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
Objective: To determine the inhibitory effect of Compound-X on the activity of PDS in vitro.
Materials:
-
Purified recombinant PDS enzyme
-
Phytoene substrate
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Compound-X stock solution (in DMSO)
-
DMSO (control)
-
HPLC system with a C18 column
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, PDS enzyme, and either Compound-X at various concentrations or DMSO as a control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the phytoene substrate.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetone.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of the product, zeta-carotene.
-
Calculate the percentage of inhibition for each concentration of Compound-X and determine the IC50 value.
Protocol 2: Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the production of ROS in plant tissues treated with Compound-X.
Materials:
-
Plant leaf discs
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
Compound-X solution
-
Control solution
-
Luminometer
Methodology:
-
Collect leaf discs from plants treated with Compound-X or a control solution.
-
Place each leaf disc in a well of a 96-well plate containing water.
-
Add a solution containing luminol and HRP to each well.
-
Immediately measure the chemiluminescence using a luminometer.
-
Record the luminescence signal over a period of 60 minutes.
-
The integrated luminescence signal is proportional to the amount of ROS produced.
Visualizations
Caption: Putative signaling pathway for Compound-X off-target effects.
Caption: Troubleshooting workflow for investigating unexpected necrosis.
Degradation of PBI-51 in experimental conditions
Technical Support Center: PBI-51 Degradation
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of the investigational compound PBI-51. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a rapid loss of PBI-51 in my aqueous buffer solution, leading to inconsistent results. What could be the cause?
A1: Rapid degradation of PBI-51 in aqueous solutions is often linked to its sensitivity to pH and light. PBI-51 is most stable in a neutral to slightly alkaline environment and can degrade under acidic conditions or when exposed to certain wavelengths of light.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is consistently within the recommended range of 7.0-7.5. Many biological buffers can change pH over time or with temperature shifts.[1]
-
Protect from Light: PBI-51 is sensitive to light.[2] Prepare solutions in amber vials or cover containers with aluminum foil. Minimize exposure to ambient light during experimental setup and execution.
-
Temperature Control: While PBI-51 is relatively stable at room temperature for short periods, prolonged exposure can accelerate degradation.[2][3] For long-term storage, stock solutions should be aliquoted and stored at -80°C. Thaw aliquots immediately before use and avoid repeated freeze-thaw cycles.
-
Perform a Forced Degradation Study: To confirm sensitivities, intentionally expose PBI-51 solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[4][5] This will help characterize its degradation profile.
Data Summary: pH-Dependent Stability of PBI-51
The following table summarizes the stability of PBI-51 in various buffer systems at 37°C over 24 hours.
| Buffer pH | % PBI-51 Remaining (4 hours) | % PBI-51 Remaining (24 hours) | Key Observation |
| 5.0 | 75% | 40% | Significant degradation in acidic conditions. |
| 6.0 | 90% | 70% | Moderate degradation. |
| 7.4 | >98% | 95% | High stability in physiological buffer. |
| 8.0 | >98% | 96% | High stability in slightly alkaline conditions. |
Q2: My PBI-51 appears to be rapidly metabolized in my human liver microsome (HLM) stability assay. How can I confirm this and what are the next steps?
A2: Rapid clearance in an HLM assay suggests that PBI-51 is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and a primary route for Phase I metabolism.[6]
Troubleshooting Steps:
-
Include a "-NADPH" Control: The metabolic activity of CYPs is dependent on the cofactor NADPH.[6][7][8] Run a parallel incubation without adding NADPH. If PBI-51 remains stable in the absence of NADPH but is rapidly cleared in its presence, this strongly indicates CYP-mediated metabolism.
-
Use Positive Controls: Always include well-characterized compounds with known metabolic rates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to ensure the microsomes are active and the assay is performing as expected.[6][9]
-
Check for Non-Specific Binding: Highly lipophilic compounds can sometimes bind non-specifically to the plasticware or microsomal protein, giving a false impression of degradation. Quantifying the amount of compound at time zero immediately after addition can help assess this.
-
Consider Protein Concentration: Ensure you are using the recommended microsomal protein concentration (typically 0.5-1 mg/mL).[9]
Data Summary: PBI-51 Microsomal Stability
The table below shows typical results from a human liver microsomal stability assay.
| Condition | Incubation Time (min) | % PBI-51 Remaining | Calculated Half-Life (t½) |
| +NADPH | 0 | 100% | 15 minutes |
| 10 | 65% | ||
| 30 | 25% | ||
| 60 | 5% | ||
| -NADPH | 0 | 100% | >120 minutes |
| 60 | 98% |
Q3: I am observing an unexpected peak in my LC-MS/MS chromatogram when analyzing PBI-51 samples. Could this be a degradation product?
A3: Yes, the appearance of a new, related peak is a common indicator of degradation. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing such products.[4][10][11]
Troubleshooting Steps:
-
Analyze a Fresh vs. Aged Sample: Compare the chromatogram of a freshly prepared PBI-51 standard to one from an experimental sample or an aged/stressed stock. The new peak should be absent or significantly smaller in the fresh sample.
-
Determine the Mass of the Unknown Peak: Use the mass spectrometer to determine the molecular weight of the unknown peak. A common degradation pathway is hydrolysis (addition of water, +18 Da) or oxidation (addition of oxygen, +16 Da).
-
Perform Fragmentation Analysis (MS/MS): Compare the fragmentation pattern of the parent PBI-51 molecule with that of the unknown peak. Shared fragments can help confirm that the new peak is a related degradation product and provide clues about its structure.[4]
-
Review Experimental Conditions: Correlate the appearance of the degradation product with specific experimental conditions (e.g., low pH, extended incubation in plasma) to understand what triggers its formation.
Experimental Protocols
Protocol 1: Aqueous Buffer Stability Assay
-
Preparation: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.4). Prepare a 10 mM stock solution of PBI-51 in 100% DMSO.
-
Incubation: Dilute the PBI-51 stock solution into each buffer to a final concentration of 10 µM. The final DMSO concentration should be ≤0.5%.[9]
-
Sampling: Incubate the solutions at 37°C. At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any salts, and analyze the supernatant by LC-MS/MS to quantify the remaining PBI-51.
Protocol 2: Plasma Stability Assay
-
Preparation: Thaw control plasma (e.g., human, rat, mouse) in a 37°C water bath. Prepare a 1 mM working solution of PBI-51 in acetonitrile.
-
Incubation: Add the PBI-51 working solution to the pre-warmed plasma to a final concentration of 1 µM.[12][13] Vortex gently to mix.
-
Sampling: Incubate the mixture at 37°C.[14] At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quenching: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.[12][14]
-
Analysis: Vortex and centrifuge the samples at high speed (e.g., >12,000 rpm) for 10 minutes. Analyze the supernatant by LC-MS/MS.
Protocol 3: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (100 mM, pH 7.4) and human liver microsomes (final concentration 0.5 mg/mL).[7][9] Prepare a separate NADPH-regenerating system solution.
-
Pre-incubation: Pre-warm the microsome mixture at 37°C for 10 minutes.
-
Initiation: Add PBI-51 to the microsome mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH solution. For the negative control, add buffer instead of the NADPH solution.[7]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.[6][9]
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to measure the disappearance of PBI-51 over time.
Visualizations
Caption: Workflow for troubleshooting PBI-51 instability.
Caption: Potential chemical and metabolic degradation pathways for PBI-51.
Caption: Experimental workflow for sample analysis by LC-MS/MS.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. mercell.com [mercell.com]
- 10. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: PBI-51 and ABA Interaction Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PBI-51, an analog of abscisic acid (ABA), in interaction assays.
Frequently Asked Questions (FAQs)
Q1: What is PBI-51 and how does it relate to ABA?
PBI-51 is a synthetic analog of abscisic acid (ABA). Structurally, it is similar to the unnatural (–)-(R)-ABA stereoisomer.[1] Its biological activity is complex and appears to be species-dependent.
Q2: What is the mechanism of action of PBI-51 in the ABA signaling pathway?
PBI-51 interacts with components of the core ABA signaling pathway, which consists of the PYR/PYL/RCAR family of ABA receptors, type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s). In the presence of ABA, PYR/PYL/RCAR receptors bind to ABA, which then allows them to bind to and inhibit PP2Cs. This inhibition releases the SnRK2 kinases from repression, allowing them to phosphorylate downstream targets and activate ABA-responsive signaling. PBI-51 is thought to interact with the PYR/PYL/RCAR receptors.
Q3: Is PBI-51 an agonist or an antagonist of ABA?
The activity of PBI-51 is species-dependent:
-
Antagonist: In Brassica napus (rapeseed) and Vicia faba (fava bean), PBI-51 has been reported to act as an ABA antagonist. It can counteract ABA-induced gene expression and stomatal closure.[1]
-
Weak Agonist: In Arabidopsis thaliana, PBI-51 acts as a weak ABA agonist. It can inhibit seed germination and post-germination growth, similar to ABA, although it is significantly less potent.[1]
This dual nature is critical to consider when designing experiments and interpreting results.
ABA Signaling Pathway with PBI-51 Interaction
Troubleshooting Interaction Assays
General Troubleshooting Workflow
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No "prey" protein detected | The interaction between the "bait" receptor and PBI-51 does not occur or is too weak. | - Ensure PBI-51 is used at an appropriate concentration. - Verify the biological activity of PBI-51 (agonist or antagonist effect in your system). - Optimize incubation times and temperatures. |
| The interaction is disrupted during lysis or washing steps. | - Use a gentler lysis buffer with non-ionic detergents. - Reduce the stringency of the wash buffer (e.g., lower salt or detergent concentration).[2] | |
| The antibody is blocking the interaction site. | - Use an antibody that recognizes a different epitope on the bait protein. | |
| High background/non-specific binding | Insufficient washing. | - Increase the number and/or duration of wash steps.[3] |
| Non-specific binding to beads or antibody. | - Pre-clear the lysate with beads before adding the specific antibody. - Use a non-specific isotype control antibody. | |
| Antibody concentration is too high. | - Titrate the antibody to determine the optimal concentration.[1] | |
| Weak or no signal for "bait" protein | Inefficient immunoprecipitation. | - Ensure the antibody has a high affinity for the bait protein. - Check that the protein A/G beads are compatible with the antibody isotype.[4] |
| Low expression of the bait protein. | - Increase the amount of starting cell lysate.[1] |
Surface Plasmon Resonance (SPR) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No binding observed | Inactive protein (ligand or analyte). | - Use freshly prepared, high-quality protein. - Ensure proper protein folding and activity. |
| Incorrect buffer conditions. | - Optimize buffer pH and ionic strength. - Match the running buffer to the analyte solution as closely as possible to minimize bulk refractive index changes. | |
| High non-specific binding | Hydrophobic or charge-based interactions with the sensor surface. | - Add a non-ionic detergent (e.g., Tween-20) to the running buffer. - Increase the salt concentration in the running buffer. |
| Mass transport limitation | Analyte is binding to the ligand faster than it can be supplied by the flow system. | - Decrease the density of the immobilized ligand. - Increase the flow rate of the analyte. |
| Inconsistent results | Incomplete regeneration of the sensor surface. | - Optimize the regeneration solution to completely remove the analyte without damaging the ligand. |
PBI-51 Activity Data
The following table summarizes the observed effects of PBI-51 on Arabidopsis seed germination. This demonstrates its weak agonist activity in this species.
| PBI-51 Concentration (µM) | ABA Concentration (µM) | Germination Efficiency (%) |
| 0 | 0 | ~100 |
| 10 | 0 | ~80 |
| 20 | 0 | ~60 |
| 50 | 0 | ~20 |
| 0 | 0.5 | ~50 |
| 10 | 0.5 | ~40 |
| 20 | 0.5 | ~30 |
| 50 | 0.5 | ~10 |
Data adapted from a study on Arabidopsis germination and seedling growth.[1]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of a PYR/PYL/RCAR Receptor with its Interacting Partners in the Presence of PBI-51
Objective: To determine if PBI-51 modulates the interaction of a specific PYR/PYL/RCAR receptor with its downstream targets (e.g., PP2Cs).
Materials:
-
Plant tissue expressing the tagged PYR/PYL/RCAR receptor of interest.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
-
Antibody against the tag on the receptor.
-
Protein A/G magnetic beads.
-
PBI-51 and ABA stock solutions.
Procedure:
-
Protein Extraction: Harvest and grind plant tissue in liquid nitrogen. Resuspend in ice-cold Co-IP Lysis Buffer.
-
Lysate Preparation: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific antibody to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture: Add equilibrated protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., PP2Cs).
Surface Plasmon Resonance (SPR) Analysis of PBI-51 and PYR/PYL/RCAR Receptor Interaction
Objective: To characterize the binding kinetics of PBI-51 to a purified PYR/PYL/RCAR receptor.
Materials:
-
Purified PYR/PYL/RCAR receptor (ligand).
-
PBI-51 (analyte).
-
SPR instrument and sensor chip (e.g., CM5).
-
Running Buffer: HBS-EP+ (or similar), pH 7.4.
-
Immobilization reagents (EDC, NHS, ethanolamine).
Procedure:
-
Ligand Immobilization: Immobilize the purified PYR/PYL/RCAR receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of PBI-51 in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of PBI-51 over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Inject a regeneration solution to remove the bound PBI-51 without denaturing the immobilized receptor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
References
Technical Support Center: Optimizing In Vivo Efficacy of Small Molecule Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vivo efficacy of your small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments in a question-and-answer format.
Q1: My small molecule inhibitor shows excellent in vitro potency but poor in vivo efficacy. What are the potential causes?
A1: A discrepancy between in vitro and in vivo results is a frequent challenge. Several factors can contribute to this:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining effective concentrations at the tumor site.[1][2]
-
Limited Bioavailability: The drug's physicochemical properties, such as low solubility or poor permeability across biological membranes, can hinder its absorption into the systemic circulation.[3][4][5]
-
Metabolic Instability: The compound may be rapidly metabolized by the liver or other tissues, reducing its exposure.[3][6]
-
Ineffective Tumor Penetration: The inhibitor may not efficiently cross the blood-brain barrier (for brain tumors) or penetrate the dense stroma of solid tumors.[7][8]
-
Target Engagement Issues in vivo: The concentration of the drug reaching the target tissue may be insufficient to engage the target protein effectively.[1]
-
Model-Specific Factors: The chosen xenograft model may not accurately reflect the human tumor microenvironment or may have intrinsic resistance mechanisms.[9][10]
Q2: How can I improve the oral bioavailability of my compound?
A2: Enhancing oral bioavailability is crucial for achieving therapeutic efficacy. Consider the following strategies:
-
Formulation Optimization: Utilize enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems), or nanoparticle suspensions to improve solubility and dissolution rate.[11]
-
Salt Forms: Converting the molecule to a more soluble salt form can improve its dissolution in gastrointestinal fluids.
-
Prodrug Approach: Design a prodrug that is more readily absorbed and is then converted to the active compound in vivo.
-
Co-administration with Excipients: Certain excipients can enhance solubility or inhibit efflux pumps in the gut wall that may be limiting absorption.[5]
Q3: My compound appears to be effective initially, but the tumors develop resistance over time. What are the common resistance mechanisms?
A3: Acquired resistance is a major hurdle in cancer therapy. Common mechanisms include:
-
Target Alterations: Mutations in the target protein can prevent the inhibitor from binding effectively.[12][13]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, maintaining their growth and survival.[[“]][15][16]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the inhibitor from the cancer cells.
-
Epigenetic Modifications: Changes in gene expression patterns can lead to a resistant phenotype without altering the DNA sequence.[12]
-
Tumor Microenvironment: The tumor microenvironment can provide pro-survival signals that protect cancer cells from the effects of the inhibitor.[7]
Q4: I am observing high variability in tumor growth and response within my experimental groups. What could be the cause, and how can I mitigate it?
A4: High variability can obscure the true effect of your compound. Potential causes and solutions include:
-
Animal Handling and Stress: Stressed animals can have altered physiological responses, leading to increased variability. Proper acclimation and handling techniques are essential.[17]
-
Inconsistent Tumor Implantation: Variations in the number of cells injected, injection site, or cell viability can lead to different tumor growth rates. Standardize your implantation procedure.
-
Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with different subclones having varying sensitivities to the drug.
-
Inadequate Sample Size: A small number of animals per group may not be sufficient to detect a statistically significant effect.
-
Dosing Inaccuracies: Ensure accurate and consistent dosing for all animals.
Frequently Asked Questions (FAQs)
Q: How do I select the optimal dose and schedule for my in vivo study?
A: Dose and schedule optimization is critical for maximizing efficacy while minimizing toxicity.[18][19][20]
-
Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Pharmacokinetic (PK) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) of your compound to understand its exposure profile at different doses.[21][22]
-
Pharmacodynamic (PD) Biomarkers: Identify and measure biomarkers that indicate target engagement and downstream pathway modulation to correlate with drug exposure.[23]
-
Dose Fractionation Studies: Investigate different dosing schedules (e.g., daily, intermittent) to determine the most effective regimen based on the PK/PD relationship.[22]
Q: What are the key considerations when choosing a xenograft model?
A: The choice of xenograft model can significantly impact the outcome of your study.[9][10][24]
-
Cell Line-Derived Xenografts (CDX): These are established from cultured cancer cell lines and are relatively easy to work with. However, they may not fully recapitulate the heterogeneity of human tumors.[10]
-
Patient-Derived Xenografts (PDX): These models are generated by implanting tumor fragments directly from a patient into an immunodeficient mouse. They tend to better preserve the original tumor's characteristics but are more challenging and costly to establish.[10]
-
Orthotopic vs. Subcutaneous Models: Orthotopic models, where the tumor is implanted in the corresponding organ, may better mimic the tumor microenvironment and metastatic potential compared to subcutaneous models.[9]
-
Immune Status of the Host: The use of immunodeficient mice is necessary for human xenografts but precludes the study of immunotherapies. Syngeneic models, which use mouse tumor cell lines in immunocompetent mice, are more suitable for immuno-oncology research.[25]
Q: How can I confirm that my inhibitor is hitting its target in vivo?
A: Demonstrating target engagement in vivo is crucial for validating your compound's mechanism of action.
-
Pharmacodynamic (PD) Biomarkers: Measure the levels of phosphorylated target protein or downstream signaling molecules in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) at various time points after dosing.
-
Ex Vivo Analysis: Collect tumor tissue after treatment and perform assays such as Western blotting, immunohistochemistry, or mass spectrometry to assess target modulation.
-
In Vivo Imaging: If available, use imaging probes that can specifically detect target engagement in living animals.
Data Presentation
Table 1: Key Pharmacokinetic Parameters for a Hypothetical Small Molecule Inhibitor
| Parameter | Value | Description |
| Oral Bioavailability (F%) | 30% | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t½) | 4 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Cmax | 1.5 µM | The maximum plasma concentration achieved after a single dose. |
| Tmax | 2 hours | The time to reach Cmax. |
| Clearance (CL) | 1.2 L/hr/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | 3 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 2: Example of an In Vivo Efficacy Study Design
| Group | Treatment | Dose | Schedule | Number of Animals |
| 1 | Vehicle Control | - | Daily (PO) | 10 |
| 2 | PBI-51 | 10 mg/kg | Daily (PO) | 10 |
| 3 | PBI-51 | 30 mg/kg | Daily (PO) | 10 |
| 4 | PBI-51 | 100 mg/kg | Daily (PO) | 10 |
| 5 | Positive Control | Varies | Varies | 10 |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired cancer cell line under sterile conditions in the recommended growth medium.
-
Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Animal Preparation: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice). Anesthetize the mouse using an appropriate anesthetic agent.
-
Injection: Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of the mouse.
-
Monitoring: Monitor the animals regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm3). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
Protocol 2: Oral Gavage Dosing
-
Compound Formulation: Prepare the dosing solution by suspending or dissolving the compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the formulation is uniform and stable.
-
Animal Handling: Gently restrain the mouse.
-
Dosing: Use a gavage needle of the appropriate size. Insert the needle gently into the esophagus and deliver the calculated volume of the dosing solution.
-
Observation: Observe the animal for any signs of distress after dosing.
Visualizations
Caption: A general experimental workflow for in vivo efficacy testing.
Caption: A representative signaling pathway (MAPK) targeted by a hypothetical inhibitor.
Caption: A troubleshooting decision tree for common in vivo efficacy issues.
References
- 1. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 7. Improving targeted small molecule drugs to overcome chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. consensus.app [consensus.app]
- 15. medscape.com [medscape.com]
- 16. oaepublish.com [oaepublish.com]
- 17. m.youtube.com [m.youtube.com]
- 18. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 19. Postmarket Optimization Can Give Companies A ‘Competitive Advantage’ In Oncology [insights.citeline.com]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacodynamics - Wikipedia [en.wikipedia.org]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
PBI-51 stability in different buffer solutions
Disclaimer: The following information is provided for a hypothetical investigational compound, "PBI-51," for illustrative purposes. The data and protocols are examples and should be adapted based on the specific properties of your compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound PBI-51.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for PBI-51 stock solutions?
For optimal stability, it is recommended to store stock solutions of PBI-51 at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
2. How should I prepare PBI-51 working solutions in aqueous buffers?
It is recommended to first prepare a high-concentration stock solution of PBI-51 in an appropriate organic solvent, such as DMSO. Subsequently, this stock solution can be diluted to the final desired concentration in the aqueous buffer of your choice. It is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is low (typically <0.1%) to avoid any potential interference with the experiment.
3. I observed precipitation of PBI-51 in my aqueous buffer. What should I do?
Precipitation of PBI-51 in aqueous buffers can occur due to its low solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration of PBI-51: The compound may be supersaturated at the current concentration.
-
Increase the percentage of co-solvent: If your experimental design allows, a slight increase in the organic co-solvent percentage might improve solubility.
-
Adjust the pH of the buffer: The solubility of PBI-51 may be pH-dependent. Refer to the stability data in Table 1 to select a pH where the compound is more soluble.
-
Sonication: Brief sonication of the solution can help to dissolve the precipitate.
PBI-51 Stability in Different Buffer Solutions
The stability of PBI-51 has been evaluated in various buffer solutions at different pH values and temperatures. The following table summarizes the percentage of PBI-51 remaining after incubation for 24 hours.
Table 1: Stability of PBI-51 in Different Buffer Solutions after 24 hours
| Buffer System | pH | Temperature (°C) | PBI-51 Remaining (%) |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 | 98.5 ± 1.2 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 92.1 ± 2.5 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 85.3 ± 3.1 |
| Citrate Buffer | 5.0 | 25 | 95.7 ± 1.8 |
| Tris-HCl Buffer | 8.5 | 25 | 88.4 ± 2.9 |
Experimental Protocols
Protocol: Assessing the Stability of PBI-51 in a Buffer Solution
This protocol outlines a general method to determine the stability of PBI-51 in a specific buffer.
Materials:
-
PBI-51
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of PBI-51: Dissolve PBI-51 in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the PBI-51 stock solution in the buffer of interest to a final concentration of 100 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Initial time point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of PBI-51. This will serve as the reference (100% stability).
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time points: At predetermined time points (e.g., 1, 4, 8, 12, and 24 hours), withdraw aliquots of the incubated solution.
-
HPLC analysis: Analyze each aliquot by HPLC to quantify the concentration of PBI-51 remaining.
-
Data analysis: Calculate the percentage of PBI-51 remaining at each time point relative to the initial concentration (T=0).
Visualizations
Caption: Experimental workflow for assessing PBI-51 stability.
Drawing inspiration from the known activity of other investigational drugs, the following diagram illustrates a hypothetical signaling pathway that could be modulated by PBI-51.
Caption: Hypothetical PBI-51 signaling pathway modulation.
Technical Support Center: Mitigating PBI-05204 Cytotoxicity in Plant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in plant tissues when working with PBI-05204. PBI-05204 is a botanical drug derived from Nerium oleander, with its primary active component being the cardiac glycoside oleandrin (B1683999). While its cytotoxic effects are well-documented in animal cancer cell lines, its impact on plant tissues can present challenges in experimental settings. This guide offers insights into the potential mechanisms of cytotoxicity in plants and provides strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is PBI-05204 and why might it be toxic to plant tissues?
PBI-05204 is a supercritical CO2 extract of Nerium oleander leaves, containing oleandrin as a major cytotoxic component.[1][2] In animal cells, oleandrin inhibits the Na+/K+-ATPase pump, leading to cell death.[3][4][5] While the role of this specific pump is different in plants, the cytotoxicity of PBI-05204 in plant tissues is likely due to its nature as a xenobiotic (a foreign chemical substance). Xenobiotics can induce significant stress in plant cells, leading to the overproduction of reactive oxygen species (ROS), oxidative damage to cellular components, and ultimately, programmed cell death (apoptosis).[6]
Q2: What are the typical signs of PBI-05204 cytotoxicity in plant tissue cultures?
Common indicators of cytotoxicity in plant tissue cultures include:
-
Browning or blackening of the tissue: This often indicates phenolic oxidation and cell death.
-
Reduced growth and proliferation: A noticeable decrease in the growth rate of calli, shoots, or roots.
-
Necrosis: The appearance of dead, brown or black patches on the explants.
-
Lack of differentiation or regeneration: Failure of tissues to form new organs or structures.
-
Reduced viability upon subculturing: Difficulty in maintaining the culture over successive transfers.
Q3: At what concentrations is PBI-05204 typically cytotoxic?
There is limited direct research on PBI-05204 cytotoxicity in plant tissues. However, studies on human cancer cell lines have shown cytotoxic effects in the microgram per milliliter (µg/mL) range. For instance, concentrations from 0.2 to 100.0 μg/ml have been tested, with significant inhibition of cellular proliferation observed.[7] It is advisable to start with a wide range of concentrations, including very low ones, to determine the toxicity threshold in your specific plant system.
Troubleshooting Guide
This guide is designed to help you identify and address issues of cytotoxicity in your plant tissue experiments with PBI-05204.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of tissue browning and necrosis shortly after PBI-05204 application. | The concentration of PBI-05204 is too high, causing acute toxicity. | Perform a dose-response experiment with a wider range of concentrations, starting from a much lower concentration. |
| Gradual decline in tissue health and growth over several days or weeks. | Chronic toxicity due to prolonged exposure to a sub-lethal but damaging concentration of PBI-05204. | Consider a shorter exposure time. You might apply PBI-05204 for a specific period and then transfer the tissues to a fresh, PBI-05204-free medium. |
| Variability in cytotoxic response across different explants or cultures. | Inconsistent uptake of PBI-05204 or physiological differences between the tissues. | Ensure uniform application of PBI-05204. Use explants of a similar size, age, and developmental stage. Increase the number of replicates to account for biological variability. |
| Cytotoxicity is observed even at very low concentrations of PBI-05204. | The specific plant species or tissue type is highly sensitive to xenobiotic stress. | Consider incorporating antioxidants like ascorbic acid or polyvinylpyrrolidone (B124986) (PVP) into the culture medium to counteract oxidative stress. The use of activated charcoal in the medium can also help to adsorb excess toxic compounds. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of PBI-05204 in Plant Callus Culture
-
Prepare Stock Solution: Dissolve PBI-05204 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Culture Medium Preparation: Prepare your standard plant tissue culture medium (e.g., Murashige and Skoog medium) and autoclave.
-
Adding PBI-05204: After the medium has cooled to around 50°C, add the PBI-05204 stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and is non-toxic to the plant tissue.
-
Inoculation: Inoculate the prepared media with uniform-sized plant calli.
-
Incubation: Incubate the cultures under your standard growth conditions (e.g., 25°C, 16/8h light/dark cycle).
-
Data Collection: After a set period (e.g., 7, 14, and 21 days), assess cytotoxicity by measuring:
-
Fresh weight: Weigh the callus from each treatment.
-
Visual scoring: Score the degree of browning and necrosis on a scale (e.g., 0 = healthy, 5 = completely necrotic).
-
Viability staining: Use a stain like Trypan Blue or Evans Blue to quantify cell death.
-
-
Data Analysis: Plot the measured parameters against the PBI-05204 concentration to determine the IC50 (the concentration that causes 50% inhibition of growth or viability).
Protocol 2: Mitigating PBI-05204 Cytotoxicity with Antioxidants
-
Prepare Media: Prepare your standard culture medium containing a potentially cytotoxic concentration of PBI-05204 (determined from Protocol 1).
-
Add Antioxidants: To separate batches of the medium, add different concentrations of an antioxidant, such as ascorbic acid (e.g., 50, 100, 200 mg/L) or PVP (e.g., 0.5%, 1%, 2%).
-
Inoculation and Incubation: Inoculate with plant tissues and incubate as described in Protocol 1.
-
Evaluation: Assess the health and growth of the tissues as in Protocol 1.
-
Comparison: Compare the growth and viability of tissues in the antioxidant-supplemented media to those in the medium with PBI-05204 alone to determine the effectiveness of the antioxidant in mitigating cytotoxicity.
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of PBI-05204-induced cytotoxicity in plant cells.
Caption: Experimental workflow for assessing and mitigating PBI-05204 cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oleandrin - Wikipedia [en.wikipedia.org]
- 4. mskcc.org [mskcc.org]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 6. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBI-05204, a supercritical CO2 extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Abscisic Acid (ABA) Receptor Antagonists
Introduction
Abscisic acid (ABA) is a critical plant hormone that orchestrates a wide range of developmental processes and responses to environmental stressors, such as drought and salinity.[1][2] The core of the ABA signaling pathway involves the binding of ABA to PYR/PYL/RCAR receptors. This binding event causes a conformational change in the receptor, enabling it to bind to and inhibit Type 2C Protein Phosphatases (PP2Cs), which are negative regulators of the pathway.[3][4][5][6] This inhibition releases Sucrose non-fermenting 1-Related protein Kinases 2 (SnRK2s) from suppression, allowing them to phosphorylate downstream targets and activate ABA-responsive gene expression and physiological changes, such as stomatal closure.[3][4][7]
ABA receptor antagonists are valuable chemical tools for dissecting this signaling pathway and hold potential as agrochemicals to modulate plant growth and stress responses, for instance, by promoting seed germination under inhibitory conditions.[8][9][10] While information on a specific compound designated "PBI-51" is not available in the public scientific literature, this guide provides a detailed comparison of other well-documented ABA antagonists: Pyrabactin, Antabactin (ANT), and PBI-686.
Quantitative Performance of ABA Antagonists
The efficacy of ABA antagonists can be evaluated through various metrics, including their binding affinity to ABA receptors and their ability to counteract ABA-induced physiological responses. The table below summarizes key quantitative data for selected antagonists.
| Compound | Target Receptor(s) | Binding Affinity (Kd) | In Vitro Antagonism (IC50) | In Vivo Effect | Reference(s) |
| Pyrabactin | Selective Agonist/Antagonist (e.g., Agonist for PYR1, Antagonist for PYL2) | Micromolar range | Receptor-dependent | Inhibits seed germination (as an agonist for some receptors).[5] | [5] |
| Antabactin (ANT) | Pan-receptor antagonist (PYL family) | Picomolar to Nanomolar range (e.g., ~400-1700 pM for Arabidopsis receptors) | Potent; up to 50-fold lower concentration than ABA needed to disrupt receptor activation. | Accelerates seed germination in multiple species by blocking endogenous ABA signaling.[8][9] | [8][9] |
| PBI-686 | Broad-spectrum antagonist (RCARs/PYL family) | Data not specified | Effectively blocks ABA-induced PP2C binding to receptors. | Can overcome ABA-induced physiological changes in planta.[11][12] | [11][12] |
Signaling Pathway Diagrams
The following diagrams illustrate the core ABA signaling pathway and the mechanism of action for ABA antagonists.
Caption: Core ABA signaling pathway activation.
Caption: Mechanism of ABA receptor antagonists.
Experimental Protocols
The characterization of ABA antagonists involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro PP2C Phosphatase Activity Assay
This assay is fundamental for determining if a compound can disrupt the ABA-dependent inhibition of PP2C activity.
-
Objective: To measure the ability of an antagonist to prevent the ABA-Receptor complex from inhibiting PP2C phosphatase activity.
-
Methodology:
-
Recombinant PYR/PYL/RCAR receptor and PP2C (e.g., HAB1 or ABI1) proteins are purified.[5]
-
The PP2C enzyme is incubated with a synthetic phosphopeptide substrate.
-
In control reactions, ABA is added along with the receptor, which leads to the inhibition of PP2C and thus less phosphate (B84403) is released.
-
In test reactions, the antagonist is added in the presence of ABA and the receptor.
-
The amount of free phosphate released is quantified, often using a colorimetric method like Malachite Green.
-
An effective antagonist will result in high levels of free phosphate, similar to the "no ABA" control, by preventing the receptor from inhibiting the PP2C.[8][13]
-
-
Data Output: IC50 values are calculated, representing the concentration of antagonist required to restore 50% of the PP2C activity in the presence of ABA.
Caption: Workflow for a PP2C phosphatase assay.
Seed Germination Assay
This in vivo assay assesses the physiological impact of the antagonist on a key ABA-regulated process.
-
Objective: To determine if an antagonist can overcome ABA-induced inhibition of seed germination.
-
Methodology:
-
Seeds (e.g., from Arabidopsis thaliana, tomato, or barley) are surface-sterilized.[9]
-
Seeds are plated on a growth medium (e.g., Murashige and Skoog) containing a concentration of ABA known to inhibit germination.
-
Various concentrations of the test antagonist are added to the ABA-containing medium.
-
Plates are stratified (cold-treated) and then incubated under controlled light and temperature conditions.
-
Germination rates (typically defined by radicle emergence) are scored over several days.
-
-
Data Output: A dose-response curve showing the percentage of germination at different antagonist concentrations, demonstrating the antagonist's ability to reverse the effect of endogenous or exogenous ABA.[9][14]
Competitive Binding Assay
This assay measures the binding affinity of the antagonist to the ABA receptor.
-
Objective: To determine the dissociation constant (Kd) of the antagonist for a specific PYR/PYL receptor.
-
Methodology:
-
A fluorescently-labeled version of the antagonist or a known high-affinity ligand is synthesized (e.g., TAMRA-ANT).[9]
-
The purified receptor protein is titrated with the fluorescent ligand.
-
The change in fluorescence polarization is measured. Binding of the small fluorescent ligand to the large receptor protein slows its rotation, increasing the polarization value.
-
A competition experiment is then performed where the receptor and fluorescent ligand are incubated with increasing concentrations of the unlabeled antagonist.
-
The unlabeled antagonist competes for the binding site, displacing the fluorescent ligand and causing a decrease in fluorescence polarization.
-
-
Data Output: The Kd value, which indicates the concentration of antagonist required to occupy 50% of the receptor binding sites at equilibrium. A lower Kd signifies a higher binding affinity.[9]
References
- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Mechanism of ABA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of clade A phosphatases type 2C by PYR/PYL/RCAR abscisic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Click-to-lead design of a picomolar ABA receptor antagonist with potent activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist, antagonist and signaling modulators of ABA receptor for agronomic and post-harvest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unable to Identify "PBI-51" Target for Specificity Analysis
Following a comprehensive search for the molecule "PBI-51," it has not been possible to identify a specific biological agent or drug candidate with this designation in the public domain. The term "PBI" is associated with multiple, unrelated subjects, preventing the creation of a scientifically accurate comparison guide as requested.
The search results for "PBI" yielded several distinct interpretations:
-
PBI-1402 : A small molecule synthetic compound noted for its ability to activate neutrophils and stimulate hematopoietic progenitors. However, its specific binding properties and molecular target are not known.[1]
-
Perylene Bisimide (PBI) : A class of organic dyes used in materials science, for example in the creation of macrocyclic donor-acceptor dyads for studying charge separation processes.[2]
-
Partial Breast Irradiation (PBI) : A method of radiation therapy used in breast cancer management.[3]
-
Power BI : A business intelligence and data visualization tool developed by Microsoft.[4]
-
Precision Business Insights (PBI) : A market research firm that publishes reports on various industries.[5]
Without a clearly identified molecule and its intended biological target, it is not feasible to:
-
Identify alternative molecules or methods for a comparative analysis.
-
Gather quantitative experimental data on target specificity.
-
Provide relevant, detailed experimental protocols.
-
Create meaningful diagrams of signaling pathways or experimental workflows.
To proceed with generating the requested "Comparison Guide for Validating PBI-51 Target Specificity," please provide the full name of the molecule and its specific biological target (e.g., a particular enzyme, receptor, or protein). Once this essential information is available, a detailed and accurate guide can be developed to meet the specified requirements.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Macrocyclic Donor–Acceptor Dyads Composed of a Perylene Bisimide Dye Surrounded by Oligothiophene Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer management - Wikipedia [en.wikipedia.org]
- 4. Power BI Interview Questions and Answers - GeeksforGeeks [geeksforgeeks.org]
- 5. openpr.com [openpr.com]
Comparative Analysis: PBI-51 and Pyrabactin
A comprehensive comparison between the synthetic abscisic acid (ABA) agonist pyrabactin (B1679896) and the compound designated as PBI-51 cannot be provided at this time. Extensive searches for "PBI-51" within the context of plant biology, agricultural science, and chemical compound databases have not yielded any publicly available information on a compound with this identifier that is relevant to the field of plant growth regulation or abscisic acid signaling.
Pyrabactin is a well-characterized synthetic sulfonamide that acts as a selective agonist of the plant hormone abscisic acid (ABA).[1][2] It played a pivotal role in the identification of the PYR/PYL/RCAR family of intracellular ABA receptors.[1] Pyrabactin mimics the natural hormone ABA by binding to these receptors, which in turn initiates a signaling cascade that helps plants respond to environmental stress, such as drought, by regulating processes like seed germination and stomatal closure.[2][3]
The mechanism of action for pyrabactin involves its binding to the PYR/PYL receptors, which then allows these receptors to interact with and inhibit a group of enzymes called Type 2C protein phosphatases (PP2Cs). This inhibition relieves the negative regulation of SnRK2 kinases, which are then free to phosphorylate downstream targets, leading to the expression of ABA-responsive genes and subsequent physiological effects.
In contrast, no scientific literature, experimental data, or even a chemical structure for a compound referred to as "PBI-51" in the context of plant science could be retrieved. It is possible that "PBI-51" is an internal compound designation not yet disclosed in public research, a misnomer, or a compound that is not yet characterized in a way that would allow for a comparison with pyrabactin.
Therefore, without any available data on the mechanism of action, signaling pathways, or experimental results for PBI-51, a comparative guide as requested cannot be generated.
Pyrabactin: A Closer Look
To provide some context on the type of information that would be necessary for a comparison, the following details are provided for pyrabactin.
Quantitative Data on Pyrabactin Activity
| Parameter | Value | Experimental Context | Reference |
| IC₅₀ (ABI1 inhibition via PYL1) | 1.14 ± 0.07 µM | In vitro PP2C phosphatase activity assay. This value is approximately 10-fold higher than that of ABA (93.8 ± 8.4 nM) in the same assay. | |
| IC₅₀ (Seed Germination Inhibition) | 2–4 µM | Inhibition of seed germination and hypocotyl elongation in Arabidopsis thaliana. | [3] |
| Kᴅ (Stomatal Closure) | 4–5 µM | Apparent dissociation constant for inducing stomatal closure in Pisum sativum. | [3] |
Experimental Protocols
A key experiment for characterizing compounds like pyrabactin is the in vitro PP2C phosphatase activity assay .
Objective: To determine the concentration at which an ABA agonist, in the presence of an ABA receptor, inhibits 50% of the activity of a PP2C phosphatase (IC₅₀).
Methodology:
-
Recombinant Protein Expression and Purification: The ABA receptor (e.g., PYL1) and the PP2C phosphatase (e.g., ABI1) are expressed in and purified from E. coli.
-
Assay Reaction: The purified ABI1 phosphatase is incubated with a synthetic phosphopeptide substrate in a reaction buffer.
-
Inhibition Measurement: The assay is run in the presence of a fixed concentration of purified PYL1 receptor and varying concentrations of the agonist (pyrabactin or ABA).
-
Phosphate (B84403) Detection: The amount of phosphate released from the substrate by the phosphatase is quantified, typically using a colorimetric method such as Malachite Green-based detection.
-
Data Analysis: The percentage of phosphatase inhibition is plotted against the logarithm of the agonist concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Signaling Pathway of Pyrabactin
The signaling pathway initiated by pyrabactin is consistent with the established core ABA signaling pathway.
Caption: Pyrabactin-mediated ABA signaling pathway.
Should information on PBI-51 become publicly available, a similar detailed comparison could be constructed to evaluate its relative performance and mechanism of action against pyrabactin and other ABA agonists.
References
- 1. Biochemical analysis of a multifunctional cytochrome P450 (CYP51) enzyme required for synthesis of antimicrobial triterpenes in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rationally Designed Agonist Defines Subfamily IIIA Abscisic Acid Receptors As Critical Targets for Manipulating Transpiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Catalog - Plant Biology (Graduate Group) (PBI) [catalog.ucdavis.edu]
PBI-51: An Antagonist to Abscisic Acid's Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of PBI-51 and Abscisic Acid Effects on Responsive Genes
Abscisic acid (ABA) is a central phytohormone that orchestrates a plant's response to environmental stressors, largely by modulating the expression of a wide array of genes. The synthetic ABA analog, PBI-51, has been investigated for its potential to interact with and influence the ABA signaling pathway. This guide provides a comparative analysis of the effects of PBI-51 on known ABA-responsive genes, supported by available experimental data, to elucidate its role as a modulator of this critical plant signaling cascade.
Comparative Effects on ABA-Responsive Gene Expression
PBI-51, a stereoisomeric acetylenic analog of abscisic acid, has demonstrated a distinct interaction with the ABA signaling pathway, primarily acting as a competitive antagonist. While natural (+)-ABA robustly induces the expression of ABA-responsive genes, PBI-51 exhibits a more nuanced effect.
Experimental data from studies on Brassica napus microspore-derived embryos indicate that PBI-51 by itself has weak agonistic activity on the expression of ABA-responsive genes, and only at high concentrations. However, when co-administered with ABA, PBI-51 acts as a reversible antagonist, effectively shifting the dose-response curve of ABA.[1] This suggests that PBI-51 competes with ABA for binding to its receptors, thereby attenuating the downstream transcriptional activation of target genes.
For a comprehensive comparison, the typical responses of well-characterized ABA-responsive genes in the model organism Arabidopsis thaliana are presented alongside the observed effects of PBI-51 on analogous genes in Brassica napus.
| Gene | Typical Response to ABA | Observed Effect of PBI-51 Alone | Observed Effect of PBI-51 with ABA |
| Napin (Brassica napus) | Strong induction | Weak induction at high concentrations (40-50 µM) | Antagonistic; reduces ABA-induced expression |
| Oleosin (Brassica napus) | Strong induction | Not specified, but antagonism to ABA observed | Antagonistic; reduces ABA-induced expression |
| RAB18 (Arabidopsis thaliana) | Strong induction | Not yet reported | Not yet reported |
| RD29A (Arabidopsis thaliana) | Strong induction | Not yet reported | Not yet reported |
| RD29B (Arabidopsis thaliana) | Strong induction | Not yet reported | Not yet reported |
| ABI1 (Arabidopsis thaliana) | Induction | Not yet reported | Not yet reported |
| ABI2 (Arabidopsis thaliana) | Induction | Not yet reported | Not yet reported |
Understanding the ABA Signaling Pathway
The antagonistic action of PBI-51 can be contextualized within the core ABA signaling pathway. In the absence of ABA, protein phosphatases type 2C (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to PYR/PYL/RCAR receptors, leading to the inactivation of PP2Cs. This allows for the activation of SnRK2s, which then phosphorylate downstream transcription factors, such as ABFs/AREBs, to induce the expression of ABA-responsive genes. PBI-51 likely competes with ABA for binding to the PYR/PYL/RCAR receptors, thus preventing the inactivation of PP2Cs and the subsequent activation of downstream signaling.
Experimental Protocols
The following provides a detailed methodology for a key experiment to assess the effect of PBI-51 on ABA-responsive gene expression in Arabidopsis thaliana seedlings.
Protocol: Quantitative RT-PCR Analysis of ABA-Responsive Gene Expression in Arabidopsis thaliana Seedlings Treated with PBI-51
-
Plant Material and Growth Conditions:
-
Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.
-
Stratify the seeds at 4°C for 3 days in the dark to ensure uniform germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Seedling Treatment:
-
After 7-10 days of growth, carefully transfer seedlings of uniform size into liquid MS medium.
-
Prepare treatment solutions containing:
-
Control (MS medium with DMSO as a solvent control)
-
ABA (e.g., 50 µM)
-
PBI-51 (e.g., 50 µM, 100 µM)
-
ABA (e.g., 50 µM) + PBI-51 (e.g., 50 µM, 100 µM)
-
-
Incubate the seedlings in the respective treatment solutions for a specified time course (e.g., 3, 6, 12, 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the seedlings at each time point, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a suitable plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green-based detection method.
-
Design and validate primers for target ABA-responsive genes (RAB18, RD29A, RD29B, ABI1, ABI2) and a reference gene (e.g., ACTIN2, UBQ10).
-
Prepare a reaction mixture containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Use a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
-
References
A Comparative Guide for Researchers and Drug Development Professionals
An Independent Review of RAD51 Inhibitors for Cancer Therapy
This guide provides an objective comparison of the inhibitory effects of small molecule RAD51 inhibitors, with a focus on B02 and its analogs, against other potential therapeutic alternatives. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to RAD51 as a Therapeutic Target
RAD51 is a key protein in the homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks.[1][2] In many types of cancer, RAD51 is overexpressed, contributing to tumor progression, metastasis, and resistance to therapies that work by inducing DNA damage, such as chemotherapy and PARP inhibitors.[1] Therefore, inhibiting RAD51 is a promising strategy to sensitize cancer cells to existing treatments.[2]
Comparative Analysis of RAD51 Inhibitors
Several small molecules have been identified as inhibitors of RAD51. This section compares the performance of B02 and its more potent analog, B02-isomer, with other experimental RAD51 inhibitors.
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50/KD) | Cellular Activity | References |
| B02 | RAD51 | Prevents RAD51 binding to single-stranded DNA. | KD available but not specified in abstract. | Inhibits HR in human cells and sensitizes them to chemotherapy. Disrupts RAD51 foci formation. | [2] |
| B02-isomer | RAD51 | Binds directly to RAD51. | KD = 1.4 µM (for para-I-B02-iso) | More efficient HR inhibition in human cells than B02. Sensitizes triple-negative breast cancer cells to the PARP inhibitor olaparib. | [2] |
| DIDS | RAD51 | Prevents RAD51 binding to single-stranded DNA and D-loop formation. | Not specified. | Inhibits HR function. | [1] |
| RI-1 | RAD51 | Interferes with RAD51 multimerization. | Not specified. | Increases cancer cell sensitivity to chemo- and radiotherapy. | [2] |
Experimental Protocols
Detailed methodologies are essential for the independent validation of research findings. Below are summaries of key experimental protocols used to assess the inhibitory effect of RAD51 inhibitors.
1. RAD51-DNA Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the direct binding affinity of an inhibitor to the RAD51 protein.
-
Methodology:
-
Immobilize purified human RAD51 protein on a sensor chip.
-
Flow serial dilutions of the test compound (e.g., B02-isomer) over the chip.
-
Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD), which indicates binding affinity.[2]
-
2. Cellular Homologous Recombination (HR) Assay
-
Objective: To quantify the efficiency of homologous recombination in human cells after treatment with an inhibitor.
-
Methodology:
-
Utilize a cell line (e.g., U2OS) containing a DR-GFP reporter system. This system has a non-functional GFP gene that can be repaired by HR, leading to GFP expression.
-
Induce a DNA double-strand break in the reporter gene using an endonuclease (e.g., I-SceI).
-
Treat the cells with the RAD51 inhibitor at various concentrations.
-
Measure the percentage of GFP-positive cells by flow cytometry to quantify HR efficiency.
-
3. RAD51 Foci Formation Assay
-
Objective: To visualize the effect of an inhibitor on the formation of RAD51 foci at sites of DNA damage.
-
Methodology:
-
Culture human cells (e.g., HeLa) on coverslips.
-
Induce DNA damage using a DNA damaging agent (e.g., cisplatin (B142131) or mitomycin C).
-
Treat the cells with the RAD51 inhibitor.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Visualize the RAD51 foci using fluorescence microscopy. A reduction in the number of foci per nucleus indicates inhibition of RAD51 activity.[2]
-
Signaling Pathway and Experimental Workflow
RAD51's Role in Homologous Recombination
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for DNA double-strand break repair.
References
PBI-51 in ABA Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PBI-51 and its role within the abscisic acid (ABA) signaling pathway. While the initial intent was to compare PBI-51 with a compound designated as PBI-63, an extensive search of scientific literature and databases did not yield any information on "PBI-63" in the context of ABA signaling or plant biology. Therefore, this document will focus on the known characteristics and experimental data related to PBI-51, providing a valuable resource for researchers studying ABA signaling.
Introduction to ABA Signaling
Abscisic acid (ABA) is a crucial plant hormone that regulates various aspects of plant growth, development, and stress responses. The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and SNF1-related protein kinase 2 (SnRK2) kinases.[1][2][3] In the absence of ABA, PP2Cs are active and inhibit SnRK2s. When ABA is present, it binds to the PYR/PYL/RCAR receptors, leading to the formation of a complex that inactivates PP2Cs. This inactivation releases SnRK2s, allowing them to phosphorylate downstream targets and activate ABA-responsive gene expression, ultimately leading to physiological responses like stomatal closure and seed dormancy.[4][5]
PBI-51: An ABA Analog
PBI-51 is a synthetic analog of abscisic acid. Structurally, it shares similarities with the natural hormone, enabling it to interact with the ABA signaling machinery.
Performance and Experimental Data
Experimental evidence has demonstrated that PBI-51 can influence ABA-related processes in plants. For instance, studies on Arabidopsis thaliana have shown that PBI-51 can affect seed germination, a process heavily regulated by ABA.
| Compound | Target | Effect on Seed Germination | Concentration | Organism |
| PBI-51 | ABA Signaling Pathway | Can influence germination efficiency | Micromolar (µM) range | Arabidopsis thaliana |
ABA Signaling Pathway with PBI-51
The following diagram illustrates the core ABA signaling pathway and the putative interaction of PBI-51.
Caption: ABA signaling pathway and the putative interaction of PBI-51.
Experimental Protocols
To assess the effect of PBI-51 on ABA signaling, a common method is the Arabidopsis thaliana seed germination assay.
Protocol: Arabidopsis thaliana Seed Germination Assay
Objective: To determine the effect of PBI-51 on seed germination in the presence and absence of ABA.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Petri dishes (90 mm)
-
PBI-51 stock solution (in DMSO or ethanol)
-
ABA stock solution (in ethanol)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional mixing.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend seeds in 0.1% (w/v) sterile agar solution.
-
-
Plate Preparation:
-
Prepare MS agar medium according to the manufacturer's instructions.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add PBI-51 and/or ABA to the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Plating and Stratification:
-
Pipette the sterilized seed suspension onto the surface of the prepared MS plates.
-
Seal the plates with breathable tape.
-
For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-4 days to synchronize germination.
-
-
Incubation and Data Collection:
-
Transfer the plates to a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at 22°C.
-
Score germination daily for 7-10 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination percentage for each treatment group.
-
Experimental Workflow Diagram:
Caption: Workflow for an Arabidopsis thaliana seed germination assay.
Conclusion
PBI-51 is a synthetic analog of ABA that has been shown to be active in plant systems, particularly in influencing seed germination. While a direct comparison with "PBI-63" is not possible due to the lack of available information on the latter, the study of PBI-51 provides valuable insights into the ABA signaling pathway. Further quantitative studies are needed to fully characterize the potency and specific molecular interactions of PBI-51 with the core components of the ABA signaling cascade. The provided experimental protocol offers a standard method for researchers to investigate the effects of PBI-51 and other potential ABA signaling modulators.
References
- 1. Evolution of Abscisic Acid Synthesis and Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. Rebuilding core abscisic acid signaling pathways of Arabidopsis in yeast | The EMBO Journal [link.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant Biology Initiative at Harvard University | Plant Biology Initiative at Harvard University [pbi.oeb.harvard.edu]
Comparative Analysis of PBI-51 and its Analogs as Abscisic Acid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PBI-51 and its analogs, a series of compounds investigated for their antagonistic activity against the plant hormone Abscisic Acid (ABA). ABA plays a crucial role in various plant processes, including seed dormancy, germination, and stress responses. Compounds that modulate ABA signaling, such as PBI-51 and its analogs, are valuable tools for agricultural research and the development of new plant growth regulators.
Mechanism of Action: Antagonism of the ABA Signaling Pathway
PBI-51 and its analogs function as competitive antagonists of ABA receptors. In the ABA signaling pathway, ABA binds to intracellular receptors (PYR/PYL/RCAR family), leading to the inhibition of type 2C protein phosphatases (PP2Cs). This inhibition allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream transcription factors (such as ABFs) to regulate the expression of ABA-responsive genes. PBI-51 and its analogs are thought to bind to the ABA receptors, preventing ABA from binding and thereby blocking the downstream signaling cascade. This leads to a suppression of ABA-induced physiological responses.
Comparative Biological Activity
The following table summarizes the biological activity of PBI-51 and some of its known analogs based on available literature. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data has been compiled from various sources.
| Compound | Chemical Name / Structure Variation | Assay | Organism/System | Observed Effect | Reference |
| PBI-51 | ((4S,5R)-4-hydroxy-4-((Z)-5-hydroxy-3-methylpent-3-en-1-ynyl)-3,3,5-trimethylcyclohexanone) | Inhibition of ABA-induced gene expression (napin and oleosin) | Brassica napus microspore-derived embryos | Antagonist | Wilen et al., 1993 |
| Inhibition of ABA-induced stomatal closure | Vicia faba | Antagonist | Wilen et al., 1993 | ||
| Arabidopsis seed germination and seedling growth | Arabidopsis thaliana | Agonist (at concentrations tested) | Nishimura et al., 2004 | ||
| PBI-63 | Analog of PBI-51 | Inhibition of ABA-induced gene expression | Brassica napus | Antagonist | Mentioned in MedKoo Biosciences product description for PBI-51 |
| PBI-410 | Analog of ABA | Stomatal aperture regulation | Arabidopsis thaliana | Selective agonist (regulates stomata but not germination) | Benson et al., 2015 |
| PBI-352 | Analog of ABA | RCAR receptor binding and PP2C inhibition | In vitro | Antagonist, binds RCAR8 to inhibit ABI2 | Che et al., 2022 |
| PBI-686 | Analog of ABA | RCAR receptor binding | In vitro | Antagonist, active on RCAR receptors | Rajagopalan et al., 2016 |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the analysis of PBI-51 and its analogs.
Seed Germination Assay
This assay is fundamental for assessing the effect of ABA analogs on a key physiological process.
-
Plant Material: Seeds of the model organism, typically Arabidopsis thaliana, are surface-sterilized.
-
Growth Medium: Seeds are plated on a basal medium (e.g., Murashige and Skoog) supplemented with various concentrations of ABA and/or the test compounds (PBI-51 and its analogs).
-
Incubation: Plates are incubated under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection: Germination, defined by radicle emergence, is scored daily for a set period (e.g., 7 days).
-
Analysis: Germination rates are calculated and compared between treatments to determine agonistic or antagonistic effects.
Stomatal Aperture Assay
This experiment evaluates the influence of the compounds on stomatal movement, a critical process for gas exchange and water retention.
-
Plant Material: Epidermal peels are taken from the leaves of a suitable plant, such as Vicia faba (fava bean).
-
Incubation Buffer: The peels are floated in a buffer solution containing various concentrations of ABA and/or the test compounds.
-
Microscopy: After a specific incubation period, the stomatal apertures are observed and measured using a microscope equipped with an eyepiece micrometer.
-
Data Analysis: The average stomatal aperture for each treatment is calculated and compared to controls to assess the compound's effect.
Gene Expression Analysis (qRT-PCR)
This technique quantifies the expression levels of specific genes known to be regulated by ABA.
-
Plant Material and Treatment: Plant tissues (e.g., embryos, seedlings) are treated with ABA and/or the test compounds for a defined period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissues and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with primers specific for ABA-responsive genes (e.g., napin, oleosin, ABI5).
-
Data Analysis: The relative expression of the target genes is calculated (often using the 2-ΔΔCt method) and compared between treatments.
Conclusion and Future Directions
The study of PBI-51 and its analogs has provided valuable insights into the structure-activity relationships of ABA antagonists. The variable activity of PBI-51 as both an antagonist and, in some contexts, a weak agonist, highlights the complexity of ABA signaling and perception in different plant systems and developmental stages. Further research, including the synthesis of a broader range of analogs and their systematic evaluation in a standardized set of bioassays, is necessary to fully elucidate their potential. Such studies will be instrumental in the design of next-generation plant growth regulators with enhanced specificity and efficacy for agricultural applications.
Confirming the Reversible Antagonism of PBI-51: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical compound PBI-51 with established reversible muscarinic antagonists, atropine (B194438) and ipratropium (B1672105). It is designed for researchers, scientists, and drug development professionals to understand the experimental framework for confirming reversible antagonism.
Executive Summary
PBI-51 is a novel compound hypothesized to act as a reversible antagonist at muscarinic acetylcholine (B1216132) receptors. To validate this characteristic, its pharmacological profile must be compared against well-characterized reversible antagonists. This guide outlines the key experiments and data required for such a comparison, using atropine as the primary benchmark and ipratropium as a secondary comparator. The methodologies provided herein, including Schild analysis and washout experiments, are fundamental for determining the nature of receptor antagonism.
Comparative Analysis of Reversible Antagonists
The following table summarizes the key quantitative parameters for atropine and ipratropium, which would be the benchmark against which PBI-51's performance would be measured.
| Parameter | Atropine | Ipratropium | PBI-51 |
| pA2 Value | ~8.1-9.0 | ~8.9-9.4 | To be determined |
| Ki (nM) | ~0.3-1.0 (non-selective) | ~0.2-1.0 (non-selective) | To be determined |
| Reversibility | Reversible | Reversible | Hypothesized Reversible |
| Receptor Selectivity | Non-selective muscarinic | Non-selective muscarinic | To be determined |
Experimental Protocols for Determining Reversible Antagonism
Confirmation of reversible antagonism requires specific experimental evidence. Below are detailed protocols for three key experiments.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of PBI-51 for the target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation expressing the target muscarinic receptor subtype.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
PBI-51, atropine, and ipratropium at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of PBI-51, atropine, and the unlabeled competitor.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and the test compound (PBI-51) or a known competitor.
-
For total binding, add only the membrane preparation and radioligand.
-
For non-specific binding, add the membrane preparation, radioligand, and a high concentration of a known antagonist (e.g., atropine).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Determining pA2 Value
Schild analysis is a functional assay used to determine the affinity (pA2 value) of a competitive antagonist and to confirm the competitive nature of the antagonism. A slope of 1 in the Schild plot is indicative of competitive antagonism.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Agonist (e.g., acetylcholine).
-
PBI-51 at various concentrations.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the agonist (acetylcholine) to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Introduce the lowest concentration of PBI-51 into the organ bath and allow it to incubate for a predetermined time (e.g., 30 minutes).
-
In the presence of PBI-51, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat steps 3-5 with increasing concentrations of PBI-51.
-
For each concentration of PBI-51, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of PBI-51 on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept provides the pA2 value, and the slope should be approximately 1 for a competitive antagonist.
Washout Experiment to Confirm Reversibility
This experiment directly assesses the reversibility of an antagonist's binding to its receptor. For a reversible antagonist, its inhibitory effect should diminish and eventually disappear after it is washed out from the experimental system.
Materials:
-
Isolated tissue preparation or cell culture expressing the target receptor.
-
Agonist.
-
PBI-51.
-
Physiological salt solution or cell culture medium.
-
Data acquisition system.
Procedure:
-
Establish a stable baseline response of the tissue or cells to a fixed concentration of the agonist.
-
Introduce PBI-51 at a concentration that produces significant inhibition of the agonist response and record the new, inhibited response.
-
Begin the washout procedure by repeatedly replacing the bathing solution with fresh solution that does not contain PBI-51.
-
Continuously monitor the response to the agonist during the washout process.
-
A full or partial recovery of the agonist response to the pre-antagonist baseline level indicates that PBI-51 is a reversible antagonist. The rate of recovery can provide insights into the dissociation kinetics of the compound.
Signaling Pathways and Visualizations
Understanding the mechanism of action of PBI-51 requires knowledge of the signaling pathway it modulates. Atropine, as a non-selective muscarinic antagonist, blocks the effects of acetylcholine at all muscarinic receptor subtypes (M1-M5). The following diagrams illustrate the general signaling pathway for the M2 muscarinic receptor, which is coupled to a Gi protein, and a simplified workflow for a competitive binding assay.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Comparative Analysis of Pectin Methylesterase Inhibitors (PMEIs) Across Plant Species
A Note on Terminology: The term "PBI-51" is not a standardized identifier in plant science literature. Based on the context of a comparative study in different plant species, this guide focuses on Pectin (B1162225) Methylesterase Inhibitors (PMEIs) , a family of proteins where specific members are often numbered (e.g., PMEI51). PMEIs play a crucial role in plant development and defense by modulating the activity of Pectin Methylesterases (PMEs), enzymes that modify the plant cell wall. This guide provides a comparative overview of PMEI function, supported by experimental data and protocols.
Quantitative Data on PMEI Function and Expression
The following table summarizes the identification and expression of PMEI gene families in various plant species, highlighting their roles in response to different stimuli. This comparative data illustrates the diverse yet conserved functions of PMEIs across the plant kingdom.
| Plant Species | Number of PMEI Genes Identified | Tissues/Conditions of Differential Expression | Observed Effects of PMEI Activity | Reference(s) |
| Tea Plant (Camellia sinensis) | 51 | Varied across different tissues; regulated by biotic and abiotic stresses, sugar treatments, cold acclimation, and bud dormancy. | Overexpression of specific CsPMEIs conferred enhanced cold tolerance in transgenic Arabidopsis. | [1][2] |
| Cucumber (Cucumis sativus) | 33 | Implicated in chilling stress response and the healing process of grafted seedlings. | Regulation of PME/PMEI families is linked to growth, development, and stress responses. | [3] |
| Pumpkin (Cucurbita moschata) | 36 | Involved in the healing efficiency of grafted plants. | PME/PMEI families are regulated by transcription factors related to ethylene (B1197577) signaling pathways. | [3] |
| Arabidopsis thaliana | 76 | Induced during Botrytis cinerea infection; expression is regulated by jasmonic acid and ethylene signaling. | Overexpression of specific AtPMEIs reduces susceptibility to fungal and bacterial pathogens. | [1][4] |
| Brassica napus (Rapeseed) | 190 | Expression patterns change in response to Sclerotinia sclerotiorum infection and cadmium-induced stress. | Implicated in regulating resistance to fungal pathogens and heavy metal stress. | [5] |
| Rice (Oryza sativa) | 49 | Expression is spatially and developmentally controlled. | The PMEI gene family is smaller in grasses compared to eudicots, reflecting differences in cell wall composition. | [6] |
| Wheat (Triticum aestivum) | Not specified | Responsive to H₂O₂, salinity, water stress, and abscisic acid treatment. | Transcriptional response is tissue-specific (leaf, stem, and root). | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory role of PMEIs in plant cell wall modification and a typical workflow for assessing PMEI activity.
Caption: PMEI signaling pathway in response to stimuli.
Caption: Experimental workflow for PMEI inhibition assay.
Experimental Protocols
Pectin Methylesterase (PME) Activity and Inhibition Assay
This protocol is adapted from methods used to assess PME activity and its inhibition by PMEIs.[8][9][10]
a. Protein Extraction from Plant Tissue
-
Harvest fresh plant tissue (e.g., stems, leaves) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add extraction buffer (e.g., 12.5 mM citric acid, 50 mM phosphate (B84403) buffer pH 7.0, 1 M NaCl, and a protease inhibitor cocktail) to the powder.
-
Homogenize the mixture and then centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the crude protein extract including PMEs. Determine the protein concentration using a standard method like the Bradford assay.
b. Recombinant PMEI Production
-
Clone the coding sequence of the PMEI gene of interest into a bacterial expression vector (e.g., with a His-tag for purification).
-
Transform the vector into a suitable E. coli expression strain.
-
Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 20°C) overnight to improve protein solubility.[8]
-
Harvest the bacterial cells, lyse them, and purify the recombinant PMEI protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Dialyze the purified PMEI against a suitable buffer and determine its concentration.
c. PME Inhibition Assay (Gel Diffusion Method)
-
Prepare an agarose gel containing a pectin solution (e.g., 0.1% (w/v) citrus pectin) and a pH indicator (e.g., bromothymol blue) at a neutral pH (e.g., pH 7.5).
-
Create wells in the solidified gel.
-
For the inhibition assay, pre-incubate the plant protein extract (containing PMEs) with the purified recombinant PMEI protein for 30 minutes at room temperature.[8]
-
As a control, incubate the plant protein extract with a buffer solution without PMEI.
-
Pipette the PME-PMEI mixture and the control solution into separate wells in the agarose gel.
-
Incubate the gel at room temperature. PME activity will de-methylesterify the pectin, releasing protons and causing a localized pH drop, which results in a colored halo around the well due to the pH indicator.
-
Measure the diameter of the halos. A smaller halo in the presence of PMEI compared to the control indicates inhibition of PME activity. The percentage of inhibition can be quantified by comparing the halo sizes.
Cytochrome P450 51 (CYP51) Reconstitution and Inhibition Assay
While the primary focus of this guide is PMEI, the ambiguity of "PBI-51" warrants the inclusion of a protocol for the other plausible candidate, CYP51, an important enzyme in sterol biosynthesis. This protocol is based on methods for in vitro analysis of CYP51 activity.[11][12]
a. Reagents and Components
-
Recombinant fungal or plant CYP51 enzyme.
-
NADPH-cytochrome P450 reductase (CPR), the redox partner for CYP51.
-
Substrate: Lanosterol or eburicol, dissolved in a suitable solvent and often delivered with a detergent like dilauryl phosphatidylcholine (DLPC).
-
Reaction buffer (e.g., MOPS or potassium phosphate buffer, pH ~7.2-7.4).
-
NADPH solution to initiate the reaction.
-
Test inhibitors (e.g., azole fungicides) dissolved in DMSO.
b. Reconstitution and Activity Measurement
-
In a reaction vessel, combine the reaction buffer, CYP51, CPR (typically in a 1:2 molar ratio), the substrate-detergent mixture, and other cofactors like MgCl₂.
-
For inhibition assays, add the test compound at various concentrations. Include a DMSO-only control.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a fresh solution of NADPH.
-
Monitor the enzymatic activity. This can be done in two primary ways:
-
Spectrophotometrically: Measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm over time.[11] The specific activity can be calculated as µmol of NADPH oxidized per minute per mg of protein.
-
By Product Formation: After a set reaction time, stop the reaction (e.g., by adding a strong base). Extract the sterols using an organic solvent (e.g., hexane). Analyze the extracted sterols using LC-MS/MS to quantify the amount of the demethylated product formed.[12]
-
c. Data Analysis for Inhibition
-
For each inhibitor concentration, calculate the percentage of CYP51 activity relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. This allows for the quantitative comparison of the potency of different inhibitors.
References
- 1. Frontiers | Genome-Wide Identification of the PMEI Gene Family in Tea Plant and Functional Analysis of CsPMEI2 and CsPMEI4 Through Ectopic Overexpression [frontiersin.org]
- 2. Genome-Wide Identification of the PMEI Gene Family in Tea Plant and Functional Analysis of CsPMEI2 and CsPMEI4 Through Ectopic Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide Analyses and Expression Profiling of PME/PMEI Gene Families Reveal Their Relevance to Chilling Stress Response and Grafted Healing Efficiency in Cucumber/Pumpkin-Grafted Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Pectin Methylesterase Inhibitors Protect Cell Wall Integrity for Arabidopsis Immunity to Botrytis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genome-wide identification of the pectin methylesterase inhibitor genes in Brassica napus and expression analysis of selected members [frontiersin.org]
- 6. The Multifaceted Role of Pectin Methylesterase Inhibitors (PMEIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pectinmethylesterases (PME) and Pectinmethylesterase Inhibitors (PMEI) Enriched during Phloem Fiber Development in Flax (Linum usitatissimum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Experimental and Computational Approaches Reveal Distinct pH Dependence of Pectin Methylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PBI 51: A Dual-Substance Guide for Laboratory Professionals
The term "PBI 51" presents an ambiguity that necessitates a dual approach to ensure laboratory safety and proper chemical handling. It could refer to Polybenzimidazole (PBI), a high-performance polymer, or Antimony (Sb), the chemical element with atomic number 51. This guide provides distinct and detailed disposal procedures for both substances, empowering researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Section 1: Polybenzimidazole (PBI) Proper Disposal Procedures
Polybenzimidazole, in its solid, non-powdered form, is generally not classified as a hazardous material. However, adherence to proper disposal protocols is crucial to ensure environmental responsibility and personnel safety, particularly when the material has been subjected to processes that might alter its properties or generate dust.
Quantitative Data Summary: Polybenzimidazole
| Property | Value | Source |
| Chemical Name | Poly[2,2’-(m-phenylene)-5,5’-bibenzimidazole] | [1][2] |
| CAS Number | 25928-81-8 | [1][2][3][4] |
| Hazardous Classification | Not classified as hazardous in solid form | [2][3] |
| Decomposition Temperature | Begins to decompose above 500°C | [2] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), other toxic gases | [3] |
Experimental Protocol: Disposal of Polybenzimidazole
Objective: To safely dispose of solid Polybenzimidazole waste and contaminated materials in a laboratory setting.
Materials:
-
Waste PBI solids (e.g., scraps, failed parts)
-
Contaminated labware (e.g., gloves, wipes)
-
Designated non-hazardous solid waste container
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves
Procedure:
-
Segregation: At the point of generation, separate PBI solid waste from other chemical waste streams.
-
Containerization: Place clean, solid PBI waste into a designated, clearly labeled container for non-hazardous solid waste. If the PBI is contaminated with other hazardous chemicals, it must be disposed of according to the disposal procedures for that specific contaminant.
-
Contaminated Labware: Dispose of gloves, wipes, and other labware that have come into contact with PBI but are not otherwise chemically contaminated in the standard laboratory solid waste stream.
-
Dust Generation: If machining or grinding of PBI has occurred, collect any dust or powder generated. This dust should be handled with care to minimize inhalation.[2][4] While not classified as hazardous, it is considered a nuisance dust.[2] Place the collected dust in a sealed bag before disposing of it in the solid waste container.
-
Disposal: The collected PBI waste can typically be disposed of through standard waste management streams such as landfill or incineration, in accordance with local, state, and federal regulations.[2] Recycling of PBI is also encouraged where facilities exist.[2]
-
Documentation: Maintain records of waste disposal in accordance with institutional policies.
Logical Workflow for PBI Disposal
Caption: Decision workflow for the proper disposal of Polybenzimidazole (PBI).
Section 2: Antimony (Element 51) Proper Disposal Procedures
Antimony and its compounds are considered hazardous and require strict disposal procedures.[5][6] The level of hazard is particularly elevated for antimony in powder form, which is more readily inhaled or ingested.
Quantitative Data Summary: Antimony
| Property | Value | Source |
| Chemical Name | Antimony | [5][7] |
| CAS Number | 7440-36-0 | [7][8] |
| Hazard Classification | Harmful if swallowed or inhaled; May cause damage to organs through prolonged or repeated exposure; Suspected of causing cancer. | [5][9] |
| UN Number (Powder) | UN 2871 | [5][8] |
| Hazard Class (Powder) | 6.1 (Toxic) | [5] |
Experimental Protocol: Disposal of Antimony
Objective: To safely dispose of Antimony waste and contaminated materials in a laboratory setting.
Materials:
-
Waste Antimony (solid or powder)
-
Designated hazardous waste container (clearly labeled)
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat, and for powders, a respirator.
-
Chemical fume hood
Procedure:
-
Handling: All handling of antimony powder should be conducted in a chemical fume hood to prevent inhalation.[5]
-
Segregation: Isolate all antimony-containing waste from other waste streams. This includes unused chemicals, contaminated labware (pipette tips, vials), and PPE.
-
Containerization:
-
Solid Waste: Place solid antimony waste and contaminated items into a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "Antimony," and the associated hazards (e.g., "Toxic").
-
Powdered Waste: For antimony powder, carefully sweep or vacuum up spills using a HEPA-filtered vacuum and place the material in a sealed, labeled hazardous waste container.[6] Avoid dry sweeping which can generate dust.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[5][8]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9] Ensure all federal, state, and local regulations for hazardous waste disposal are followed.[5]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with antimony using an appropriate cleaning agent. Dispose of cleaning materials as hazardous waste.
-
Documentation: Maintain a detailed log of all antimony waste generated and disposed of, in accordance with regulatory requirements.
Signaling Pathway for Antimony Disposal
Caption: Procedural pathway for the safe handling and disposal of Antimony.
References
Essential Safety and Handling Information for PBI 51
To ensure the safe handling of any chemical, it is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. The following guide provides essential, immediate safety and logistical information for handling a hypothetical hazardous substance, herein referred to as PBI 51. This information is for illustrative purposes and must be adapted to the specific properties of the actual substance being used.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE based on the nature of the handling procedure.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions) | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloved) | Chemical Safety Goggles and Face Shield | N95 Respirator (if fume hood is unavailable or as a precaution) | Lab Coat |
| High-Volume Handling or Reactions | Chemical Fume Hood or Glove Box | Nitrile or Neoprene Gloves (double-gloved) | Chemical Safety Goggles and Face Shield | Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Chemical-Resistant Apron and Lab Coat |
| Emergency Spill or Leak | Ventilated Area | Heavy-Duty Chemical Resistant Gloves | Chemical Safety Goggles and Face Shield | Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Full-Body Chemical Resistant Suit |
Emergency Procedures
Immediate and appropriate response is crucial in the event of an exposure to this compound.
| Exposure Route | Immediate Action | First Aid Measures | Medical Attention |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. | Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. | Wash with soap and water. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. | Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. | If conscious, rinse mouth with water. | Seek immediate medical attention. |
Operational Protocols
Detailed Protocol for Safe Handling of this compound
-
Preparation :
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Verify the availability and proper functioning of an emergency eyewash station and safety shower.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare a designated waste container for this compound.
-
-
Handling :
-
Conduct all work with this compound within the chemical fume hood.
-
When weighing the substance, use a tared container and handle it with forceps or tongs.
-
When preparing solutions, slowly add this compound to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
Waste Disposal Plan
-
Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, wipes, and disposable labware) must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Storage :
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal :
-
Arrange for the disposal of this compound waste through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflows for handling and responding to emergencies involving this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
